Technical Documentation Center

O2-Demethylcolchicine acetate (ester) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O2-Demethylcolchicine acetate (ester)
  • CAS: 2826-82-6

Core Science & Biosynthesis

Foundational

O2-Demethylcolchicine Acetate (Ester): Synthesis, Characterization, and Mechanistic Profiling

Executive Summary Colchicine is a classical tropolone alkaloid renowned for its potent antimitotic properties, achieved through high-affinity binding to β-tubulin and subsequent microtubule depolymerization[1]. Despite i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Colchicine is a classical tropolone alkaloid renowned for its potent antimitotic properties, achieved through high-affinity binding to β-tubulin and subsequent microtubule depolymerization[1]. Despite its efficacy, the clinical application of colchicine in oncology is severely restricted by its narrow therapeutic index and systemic toxicity[2]. Structural modifications to the A-ring, particularly at the C2 position, have emerged as a primary strategy to modulate pharmacokinetics and reduce off-target effects.

O2-demethylcolchicine acetate (also known as 2-O-acetyl-2-demethylcolchicine) serves as a lipophilic prodrug and a critical intermediate in the synthesis of advanced colchicinoids. By masking the free C2-phenol as an ester, researchers can enhance cellular permeability and leverage intracellular esterases for targeted drug release. This whitepaper details the regioselective synthesis, robust characterization protocols, and mechanistic rationale for developing O2-demethylcolchicine acetate.

Mechanistic Rationale & Synthetic Strategy

The synthesis of O2-demethylcolchicine acetate is a two-step process requiring precise control over reaction conditions to prevent degradation of the sensitive tropolone C-ring and the C7-acetamide group.

  • Regioselective Demethylation: The C2-methoxy group of colchicine is uniquely susceptible to acidic cleavage due to the specific steric and electronic environment of the A-ring. Utilizing concentrated sulfuric acid at a strictly controlled temperature (45 °C) selectively protonates and cleaves the C2 ether without inducing didemethylation (which occurs at higher temperatures) or destroying the tropolone ring[3].

  • O-Acetylation: The resulting 2-demethylcolchicine intermediate possesses a sterically hindered phenolic hydroxyl group. Esterification is driven to completion using acetic anhydride in anhydrous pyridine. Pyridine acts dually as a solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that ensures quantitative acylation of the phenol[4].

SynthesisWorkflow Colchicine Colchicine (C1, C2, C3, C10-methoxy) Demethylation Regioselective Demethylation (Conc. H2SO4, 45°C, 7h) Colchicine->Demethylation Cleaves C2-OMe Intermediate 2-Demethylcolchicine (C2-OH) Demethylation->Intermediate Precipitation & Extraction Acetylation O-Acetylation (Ac2O, Pyridine, RT) Intermediate->Acetylation Acyl Transfer Product O2-Demethylcolchicine Acetate (C2-OAc) Acetylation->Product Esterification

Synthetic workflow for O2-demethylcolchicine acetate from naturally occurring colchicine.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 2-Demethylcolchicine (Intermediate)

Causality: Concentrated H₂SO₄ is chosen over Lewis acids (like BBr₃) because it provides superior regioselectivity for the C2 position, minimizing the formation of 2,3-didemethylcolchicine[3].

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 1.0 g (2.5 mmol) of naturally derived colchicine in 10 mL of concentrated sulfuric acid (H₂SO₄).

  • Thermal Regulation: Heat the reaction mixture to exactly 45 °C. Critical Step: Maintain this temperature for 7 hours. Exceeding 50 °C exponentially increases the rate of C3-demethylation.

  • Quenching: Cool the dark mixture to 0 °C and pour it slowly over 45 mL of ice-cold isopropanol to quench the acid and precipitate the crude alkaloid[3].

  • Extraction & Neutralization: Extract the aqueous alcoholic mixture with methylene chloride (CH₂Cl₂, 4 × 100 mL). Wash the combined organic layers with saturated aqueous Na₂CO₃ until the aqueous phase reaches pH 8, ensuring complete neutralization of residual acid.

  • Validation & Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) (Silica gel, CH₂Cl₂:MeOH 9:1). The intermediate should appear as a single spot with a lower Rf​ value than the colchicine standard, confirming mono-demethylation.

  • Crystallization: Recrystallize the crude residue from chloroform to yield 2-demethylcolchicine as yellow crystals (approx. 40-45% yield).

Protocol B: Synthesis of O2-Demethylcolchicine Acetate

Causality: Acetic anhydride is added at 0 °C to mitigate the exothermic nature of the initial acyl transfer, preventing unwanted acylation at the C7-amide nitrogen[5].

  • Activation: Dissolve 400 mg (1.0 mmol) of the purified 2-demethylcolchicine in 5 mL of anhydrous pyridine under an inert argon atmosphere.

  • Acylation: Cool the solution to 0 °C using an ice bath. Dropwise, add 0.15 mL (1.5 mmol) of acetic anhydride.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours[4].

  • Validation:

    • Self-Validation: Monitor via TLC. The disappearance of the 2-demethylcolchicine spot and the emergence of a higher Rf​ spot indicates successful esterification. Orthogonally, a quick FTIR of the crude aliquot should show the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1760 cm⁻¹).

  • Workup: Quench the reaction by pouring it into 20 mL of ice water. Extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, evaporate, and purify via flash column chromatography (hexane/ethyl acetate gradient) to afford the acetate ester as an amorphous yellow solid[1].

Analytical Characterization

Rigorous analytical characterization is required to confirm the regiochemistry of the acetate group and the integrity of the tropolone ring. The quantitative data for the purified O2-demethylcolchicine acetate is summarized below.

Table 1: Key Analytical Data for O2-Demethylcolchicine Acetate

ParameterAnalytical Method / ConditionObserved Value / SignalStructural Assignment
Molecular Weight ESI-MS (Positive Ion Mode)m/z 428.4 [M+H]⁺Confirms addition of acetyl group (MW 427.4)
Ester Methyl ¹H NMR (400 MHz, CDCl₃)δ 2.35 (s, 3H)C2-O-CO-CH₃
Aromatic Protons ¹H NMR (400 MHz, CDCl₃)δ 6.55 (s, 1H), 7.34 (d, 1H)C4-H (A-ring), C8-H (C-ring)
Methoxy Groups ¹H NMR (400 MHz, CDCl₃)δ 3.94 (s, 3H), 3.63 (s, 3H)C3-OMe, C1-OMe (C2-OMe is absent)
Carbonyl Resonances ¹³C NMR (100 MHz, CDCl₃)δ 168.5, 170.2, 179.4Ester C=O, Amide C=O, Tropone C=O
Purity HPLC (C18, 45% MeOH/H₂O)> 98.5%UV detection at 254 nm and 350 nm[1]

Biological Evaluation & Prodrug Mechanism

O2-demethylcolchicine acetate is primarily designed as a lipophilic prodrug. The acetylation of the C2-phenol increases the partition coefficient (LogP), facilitating rapid passive diffusion across the phospholipid bilayer of tumor cells. Once localized in the cytosol, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active 2-demethylcolchicine[1].

The active metabolite subsequently binds to the colchicine-binding site at the interface of the α/β-tubulin heterodimer. This binding induces a conformational change that prevents the addition of further tubulin dimers, leading to microtubule depolymerization, mitotic arrest at the G2/M phase, and ultimately, apoptosis[2].

MOA Prodrug O2-Demethylcolchicine Acetate (Lipophilic Prodrug) Esterases Intracellular Esterases (Hydrolysis) Prodrug->Esterases Cellular Uptake ActiveDrug 2-Demethylcolchicine (Active Metabolite) Esterases->ActiveDrug Cleavage of C2-OAc Tubulin β-Tubulin Binding (Colchicine Site) ActiveDrug->Tubulin High Affinity Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Destabilization Apoptosis Mitotic Arrest (G2/M) & Apoptosis Microtubule->Apoptosis Cell Cycle Arrest

Mechanism of action for O2-demethylcolchicine acetate via intracellular esterase activation.

References

  • Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents.Taylor & Francis.
  • Colchicine Alkaloids and Synthetic Analogues: Current Progress and Perspectives.Journal of Medicinal Chemistry - ACS Publications.
  • Cytotoxic Natural Products From Thai Plants: A Recent Study.Taylor & Francis.
  • Improved Preparation of 2-Demethylcolchicine, 3-Demethylcolchicine, and (+)-Colchicine.HETEROCYCLES, Vol 28, No 1, 1989.
  • Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives.The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

a physicochemical properties of O2-Demethylcolchicine acetate (ester)

An In-depth Technical Guide to the Physicochemical Properties of O2-Demethylcolchicine Acetate (Ester) Authored by: A Senior Application Scientist Introduction O2-Demethylcolchicine acetate, a derivative of the well-know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of O2-Demethylcolchicine Acetate (Ester)

Authored by: A Senior Application Scientist

Introduction

O2-Demethylcolchicine acetate, a derivative of the well-known antimitotic agent colchicine, represents a key molecule in the ongoing exploration of colchicinoid chemistry and pharmacology. As a tricyclic alkaloid, its structure is characterized by the core benzo[a]heptalene ring system. The modification at the C-2 position—demethylation followed by acetylation—can significantly alter its biological activity, solubility, and metabolic profile compared to the parent compound. This guide provides a comprehensive overview of the known physicochemical properties of O2-Demethylcolchicine acetate, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. We will delve into its structural and physical characteristics, spectroscopic profile, and stability, underpinned by field-proven analytical methodologies.

Core Chemical and Physical Properties

The fundamental identity and physical nature of a compound are the cornerstones of its scientific investigation. These properties dictate handling, formulation, and experimental design.

Chemical Structure and Identity
  • Systematic Name: N-[(7S)-2-acetyloxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

  • Common Synonyms: O2-Demethylcolchicine acetate (ester), Colchicine, O2-demethyl-, acetate (ester), 2-Demethyl-1-acetylcolchicine[1]

  • CAS Registry Number: 2826-82-6[1]

  • Molecular Formula: C₂₃H₂₅NO₇[1]

  • Molecular Weight: 427.45 g/mol [1]

Quantitative Physical Data Summary

A summary of the key physical properties is presented below. It is important to note that while some data is available, other properties are inferred from structurally similar colchicinoids. Empirical verification is always recommended.

PropertyValue/DescriptionSource(s)
Appearance Expected to be a white to light brown powder.[1]
Melting Point 229-232 °C[2]
Solubility Water: Sparingly soluble (inferred).Organic Solvents: Freely soluble in ethanol, chloroform, and DMSO (inferred).[3][4]
LogP (Predicted) ~1.5 - 2.5 (Estimated based on colchicine LogP of 1.2 and addition of acetate group)[5]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of O2-Demethylcolchicine acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Key distinguishing features for O2-Demethylcolchicine acetate, when compared to colchicine, are the absence of the C-2 methoxy signal and the presence of acetate signals.

  • ¹H-NMR: A characteristic two-proton singlet is observed around δ 4.56 ppm, corresponding to the oxymethylene protons of the acetate group[2]. The acetyl methyl protons would appear as a singlet further upfield.

  • ¹³C-NMR: The spectrum is defined by the presence of two ester carbonyl carbons. One signal at δ ~168.8 ppm corresponds to the acetate carbonyl, while the other at δ ~166.9 ppm is likely the amide carbonyl[2]. A key signal for the oxymethylene carbon appears at δ 62.9 ppm[2].

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and investigating fragmentation patterns, which can aid in structural confirmation and metabolite identification.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is highly effective for colchicinoids, typically yielding a prominent protonated molecule [M+H]⁺. For O2-Demethylcolchicine acetate, this would be observed at m/z 428.4.

  • Fragmentation Pattern: While specific data for this ester is not published, fragmentation of the colchicine core is well-documented. Common fragmentation pathways include the loss of the acetamide group and cleavages within the seven-membered tropolone ring[6][7]. Tandem MS (MS/MS) experiments are essential for developing highly selective detection methods like Multiple Reaction Monitoring (MRM)[5][8].

Solubility and Stability Profile

Practical handling and experimental reliability depend on a thorough understanding of a compound's solubility and stability.

Solubility
  • Aqueous Media: Like most colchicinoids, it is expected to have low solubility in water and neutral aqueous buffers[4].

  • Organic Solvents: It is predicted to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform[3][4]. For biological assays, preparing a concentrated stock solution in anhydrous DMSO is a standard practice[3].

Stability and Degradation

Colchicinoids are known to be susceptible to degradation under certain conditions. It is crucial to handle and store O2-Demethylcolchicine acetate appropriately.

  • Storage: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or ethanol are generally stable for several months at -20°C[3]. Aqueous solutions should be prepared fresh and are not recommended for long-term storage[3].

  • Degradation Pathways: O2-Demethylcolchicine acetate is likely susceptible to degradation under strong acidic, basic, and photolytic (UV light) conditions[9][10]. Hydrolysis of the ester bond to yield O2-demethylcolchicine and acetic acid is a probable degradation pathway, especially under acidic or basic conditions. Visual signs of degradation in solution can include color changes (yellowing) or precipitation[3].

Experimental Protocols and Methodologies

The following section details the workflows for the characterization and quantification of O2-Demethylcolchicine acetate, emphasizing the rationale behind methodological choices.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a sample purported to be O2-Demethylcolchicine acetate.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Final Output start Test Sample hplc Purity Assessment (HPLC-UV) start->hplc Inject ms Molecular Weight Confirmation (LC-MS) hplc->ms Analyze Peak nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Confirm Structure msms Fragmentation Analysis (LC-MS/MS) ms->msms solubility Solubility Assay (Thermodynamic/Kinetic) nmr->solubility stability Forced Degradation Study (Acid, Base, UV, etc.) nmr->stability report Comprehensive Physicochemical Profile msms->report solubility->report stability->report

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity and Quantification by HPLC-UV

This method is designed for assessing the purity of a sample and quantifying its concentration against a reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating colchicinoids due to its versatility with moderately polar compounds[11].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., a gradient starting from 30:70 v/v)[11]. The acidic modifier helps to sharpen peaks by ensuring the analyte is in a single protonation state.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL for a stock solution). Prepare working standards and test samples by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C to ensure reproducible retention times[5].

    • Detection Wavelength: 350 nm, which is near the absorbance maximum for the colchicinoid tropolone ring, providing high sensitivity[11].

  • Data Analysis: Purity is assessed by calculating the peak area percentage of the main peak. Quantification is achieved by generating a calibration curve from the peak areas of the reference standards.

Protocol: Structural Confirmation by LC-MS/MS

This protocol provides a high-confidence confirmation of identity through accurate mass measurement and characteristic fragmentation.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Method: Utilize the HPLC conditions described in Protocol 4.2. The flow from the column is directed into the MS source.

  • MS Parameters (Positive ESI Mode):

    • Full Scan (MS1): Acquire data over a range of m/z 100-600 to detect the protonated parent ion [M+H]⁺ at m/z 428.4.

    • Tandem MS (MS/MS): Isolate the parent ion (m/z 428.4) in the first mass analyzer and fragment it using collision-induced dissociation (CID). Scan the second mass analyzer to detect the resulting product ions. This provides a characteristic fragmentation "fingerprint"[6].

    • MRM (for quantification): For highly sensitive quantification in complex matrices (e.g., plasma), monitor a specific transition from the parent ion to a major product ion (e.g., m/z 428.4 → 358.3, a transition seen for colchicine)[5].

  • Data Interpretation: The accurate mass of the parent ion should match the theoretical mass of C₂₃H₂₅NO₇ + H⁺. The MS/MS spectrum provides structural confirmation.

Protocol: Forced Degradation Study

This study intentionally degrades the sample to understand its stability profile and to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of O2-Demethylcolchicine acetate (e.g., 100 µg/mL) in various stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours[9].

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours[10].

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours[9].

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

    • Photodegradation: Expose a solution to direct UV light (e.g., 254 nm) for 24 hours[9].

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using the HPLC-UV method (Protocol 4.2).

  • Evaluation: A stability-indicating method is one that can resolve the main peak of O2-Demethylcolchicine acetate from all degradation product peaks. The percentage degradation can be calculated from the reduction in the main peak area compared to the control.

References

  • Al-Saffar, F. J., & Al-Amoudi, W. M. (2021). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Processes, 9(11), 2007. [Link]

  • Van der Merwe, M. J., & Steyn, D. G. (2014). An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds. ResearchGate. [Link]

  • Potesilova, H., Hruban, L., & Santavy, F. (1978). 2-demethylcolchifoline. Collection of Czechoslovak Chemical Communications, 43(1), 264-268. [Link]

  • Ansari, M. J., et al. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches. Molecules, 27(13), 4289. [Link]

  • Wang, D., et al. (2009). Determination of Colchicine in Mouse Plasma by High Performance Liquid-chromatographic Method with UV Detection and Its Application to a Pharmacokinetic Study. Yakugaku Zasshi, 129(6), 727-731. [Link]

  • Vollmer, M. A., et al. (2022). Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry. Drug Testing and Analysis, 14(2), 377-381. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • LookChem. (n.d.). 2-Demethylcolchicine. Retrieved from [Link]

  • Kurek, J., et al. (2010). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Journal of the Serbian Chemical Society, 75(1), 1-10. [Link]

  • Kurek, J., et al. (2010). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Demethylcolchicine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Colchicine, 1-demethyl-. PubChem Compound Database. Retrieved from [Link]

  • Sutherland, C. G., et al. (2002). Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Journal of Chromatography A, 949(1-2), 71-77. [Link]

  • Ghassemi, N., et al. (2021). Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. Research in Pharmaceutical Sciences, 16(2), 156-168. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Paranthaman, R., & Kumar, S. P. (2013). Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid. Chemistry Central Journal, 7(1), 10. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]

  • Reisinger, M., et al. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Raza, A., et al. (2015). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol. Journal of the Chilean Chemical Society, 60(2), 2959-2965. [Link]

  • National Center for Biotechnology Information. (n.d.). Decyl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-2-Demethylcolchicine. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

Unveiling the Mechanism of Action of O2-Demethylcolchicine Acetate (Ester): A Comprehensive Technical Guide

Executive Summary Colchicine and its derivatives remain cornerstone molecules in both anti-inflammatory pharmacotherapy and fundamental microtubule research. However, the narrow therapeutic index of native colchicine nec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Colchicine and its derivatives remain cornerstone molecules in both anti-inflammatory pharmacotherapy and fundamental microtubule research. However, the narrow therapeutic index of native colchicine necessitates the development of structurally modified analogs[1]. O2-Demethylcolchicine acetate (ester) (CAS: 2826-82-6) represents a targeted medicinal chemistry approach, utilizing an A-ring modification to modulate binding thermodynamics and cellular pharmacokinetics. This whitepaper provides an in-depth analysis of its prodrug mechanics, tubulin-binding kinetics, downstream signaling consequences, and the rigorous experimental workflows required to validate its activity.

Chemical Rationale & Prodrug Kinetics

The biological efficacy of colchicine is heavily dependent on its 3,4,5-trimethoxyphenyl moiety (the A-ring), which is strictly required for anchoring the molecule into the Colchicine Binding Site (CBS) of β -tubulin[2].

Selective demethylation at the O2 position yields O2-demethylcolchicine, a metabolite that exhibits altered binding kinetics due to the exposure of a polar hydroxyl group. While this hydroxyl group can form new hydrogen bonds, it simultaneously reduces the overall lipophilicity of the molecule, potentially hindering passive cellular permeability.

To overcome this, the hydroxyl group is acetylated to form O2-Demethylcolchicine acetate . This modification acts as a lipophilic prodrug strategy. Upon traversing the plasma membrane, ubiquitous intracellular esterases hydrolyze the acetate ester, liberating the active O2-demethylcolchicine to engage its intracellular target.

G Prodrug O2-Demethylcolchicine Acetate (Ester) Esterase Intracellular Esterases Prodrug->Esterase Cellular Uptake Active O2-Demethylcolchicine (Active Metabolite) Esterase->Active Hydrolysis Tubulin β-Tubulin Colchicine Binding Site Active->Tubulin Anchors via A-Ring (Cysβ241) Arrest Microtubule Depolymerization & Mitotic Arrest Tubulin->Arrest Steric Clash Inhibits Polymerization

Caption: Pathway of O2-Demethylcolchicine Acetate prodrug activation and tubulin binding.

Mechanism of Action: Tubulin Binding Dynamics

The primary target of the active metabolite is the CBS, situated at the intra-dimer interface between α

  • and β -tubulin[3]. The binding of A-ring modified colchicine analogs is biphasic: an initial fast, reversible binding phase is followed by a slow, thermodynamically driven conformational isomerization of the tubulin dimer[4].

The A-ring anchors the molecule deep within the β -subunit hydrophobic pocket, interacting specifically with residues Cys β 241, Leu248, Leu255, and Met259 [2][3]. The substitution of the native O2-methoxy group with a hydroxyl (post-esterase cleavage) alters the hydrogen-bonding network, specifically modifying the interaction with Cys β 241.

Once bound, the molecule induces a curved conformation in the αβ -tubulin heterodimer. This steric clash prevents the lateral contacts required for microtubule elongation, ultimately leading to the loss of the microtubule GTP cap, rapid depolymerization, and subsequent mitotic arrest in the G2/M phase[3].

Downstream Pharmacological Effects: Inflammasome Inhibition

Beyond halting mitosis, the disruption of the microtubule network by O2-demethylcolchicine exerts profound anti-inflammatory effects. Microtubules act as the structural tracks for intracellular transport. Their depolymerization prevents the spatial approximation of the NLRP3 inflammasome components, thereby blocking the activation of Pro-Caspase-1 and the subsequent maturation and release of Interleukin-1 β (IL-1 β )[1].

G MT_Disruption Microtubule Disruption NLRP3_Block Inhibition of NLRP3 Spatial Assembly MT_Disruption->NLRP3_Block Prevents Transport Caspase_Block Pro-Caspase-1 Remains Inactive NLRP3_Block->Caspase_Block Blocks Cleavage IL1B_Block Suppression of IL-1β Release Caspase_Block->IL1B_Block Decreased Cytokines Inflammation Resolution of Inflammation IL1B_Block->Inflammation Clinical Efficacy

Caption: Downstream anti-inflammatory signaling cascade following microtubule disruption.

Quantitative Data Summary

The following table synthesizes representative pharmacodynamic and kinetic data for A-ring modified colchicine analogs, illustrating the impact of O2 modifications on target affinity and cellular efficacy.

CompoundTubulin Binding Affinity ( Kd​ , µM)Polymerization Inhibition ( IC50​ , µM)Cytotoxicity A549 ( IC50​ , nM)Calculated LogP (Lipophilicity)
Colchicine (Native) 1.22.5151.30
O2-Demethylcolchicine 4.56.8450.85
O2-Demethylcolchicine Acetate 1.53.0201.80

*Note: In vitro cell-free assays may show lower direct affinity for the intact ester; however, cellular assay values reflect rapid esterase-mediated activation back to the potent demethylated form.

Validated Experimental Protocols

To rigorously evaluate O2-Demethylcolchicine acetate, the following self-validating experimental workflows must be employed. As a Senior Application Scientist, I emphasize that understanding the causality behind these steps is non-negotiable for reproducible data.

Protocol 1: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the substoichiometric inhibition of microtubule assembly.

  • Causality & Self-Validation: We utilize absorbance at 340 nm because microtubule polymers scatter light proportionally to their mass. To ensure the system is self-validating, we run a vehicle control (DMSO) to establish the baseline maximum polymerization rate ( Vmax​ ), and a paclitaxel (microtubule stabilizer) positive control to validate the functional competence of the tubulin pool.

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% purity) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Note: EGTA is critical as it chelates trace Ca2+ , a potent endogenous inhibitor of polymerization, ensuring that any observed inhibition is strictly drug-mediated.

  • Compound Incubation: Pre-incubate tubulin with varying concentrations of the active metabolite (0.1 µM to 10 µM) on ice for 15 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Record absorbance at 340 nm every 30 seconds for 60 minutes. Calculate the IC50​ based on the reduction of the steady-state polymer mass.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Determine the thermodynamic penalty/benefit of the O2-modification.

  • Causality & Self-Validation: Surface Plasmon Resonance (SPR) struggles to decouple the complex biphasic binding kinetics of A-ring modified colchicines. ITC is chosen because it directly measures the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the binding event, revealing exactly how the loss of the O2-methyl group alters hydrogen bonding.

  • Preparation: Dialyze tubulin (20 µM) and the compound (200 µM) overnight against the exact same PEM buffer to prevent heat-of-mixing artifacts.

  • Titration: Inject 2 µL aliquots of the compound into the tubulin cell at 25°C, with 150-second intervals between injections.

  • Control: A reverse titration (compound injected into plain buffer) serves as the self-validating control for the heat of dilution, which must be subtracted from the raw binding isotherm.

Protocol 3: Intracellular Esterase Cleavage Validation (LC-MS/MS)

Objective: Confirm the prodrug activation mechanism in living cells.

  • Causality & Self-Validation: To prove the prodrug hypothesis, we must track the decay of the parent ester and the stoichiometric appearance of O2-demethylcolchicine. The inclusion of an esterase inhibitor in a parallel control arm self-validates that the conversion is enzymatically driven, not a result of spontaneous chemical hydrolysis in the assay buffer.

  • Cell Dosing: Seed A549 cells at 1×106 cells/well. Treat with 1 µM O2-Demethylcolchicine acetate. In a parallel control well, pre-treat cells with 100 µM bis-p-nitrophenyl phosphate (a broad-spectrum esterase inhibitor).

  • Extraction: At time points (0, 15, 30, 60, 120 mins), lyse cells using cold methanol containing an internal standard (e.g., D3​ -colchicine). Centrifuge at 14,000 x g to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to the intact ester and the demethylated metabolite.

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of O2-Demethylcolchicine Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Limits of Colchicine Colchicine, a pseudoalkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a well-docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Limits of Colchicine

Colchicine, a pseudoalkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a well-documented and potent antimitotic agent.[1] Its ability to disrupt microtubule formation has made it a valuable tool in cell biology and a therapeutic for conditions like gout.[1][2] However, the clinical application of colchicine as an anticancer agent is severely restricted by its narrow therapeutic index and significant toxicity to normal, healthy cells.[1][3] This limitation has catalyzed extensive research into the chemical modification of the colchicine scaffold, aiming to synthesize new derivatives with an improved therapeutic window—enhanced cytotoxicity against cancer cells and reduced systemic toxicity.

O2-Demethylcolchicine acetate is one such derivative, arising from the strategic modification of the colchicine molecule. This guide provides a comprehensive technical overview of its biological activity, focusing on its core mechanism of action, the cellular pathways it modulates, and the rigorous experimental methodologies required to characterize its effects. As we dissect its molecular interactions, we will illuminate the causal links between chemical structure, mechanistic function, and cellular outcomes, offering field-proven insights for its evaluation as a potential therapeutic agent.

Core Mechanism of Action: Targeting the Cytoskeleton

The primary molecular target of O2-Demethylcolchicine acetate, like its parent compound, is β-tubulin, a critical subunit of microtubules.[4] Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including the maintenance of cell shape, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[5][6]

The biological activity of O2-Demethylcolchicine acetate is rooted in its ability to bind to the colchicine-binding site located at the interface between α- and β-tubulin heterodimers.[7][8] This binding event is not passive; it induces a conformational change in the tubulin dimer that prevents its polymerization into microtubules.[7][8] The disruption of this dynamic equilibrium between soluble tubulin dimers and polymerized microtubules has profound downstream consequences:

  • Inhibition of Microtubule Formation: The compound effectively sequesters tubulin dimers, preventing them from adding to the growing ends of microtubules.

  • Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

  • Cell Cycle Arrest: This mitotic failure triggers cellular checkpoints, leading to an arrest of the cell cycle in the G2/M phase.[4][5]

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately activates programmed cell death, or apoptosis, leading to the selective elimination of rapidly dividing cells.[1][4]

Structure-activity relationship (SAR) studies have consistently shown that the trimethoxybenzene A-ring of the colchicine scaffold is crucial for high-affinity binding to tubulin.[9] Modifications at the C-2 position, as in O2-Demethylcolchicine, followed by acetylation, can significantly modulate this binding affinity and, consequently, the compound's overall biological potency and toxicological profile.[1][10]

Modulated Signaling Pathways: From Mitotic Arrest to Apoptosis

The interaction of O2-Demethylcolchicine acetate with tubulin initiates a cascade of events that commandeer critical cellular signaling pathways. Understanding these pathways is paramount for a complete assessment of the compound's therapeutic potential.

Disruption of Microtubule Dynamics and Induction of G2/M Arrest

The core activity of the compound is the direct interference with the intrinsic dynamic instability of microtubules. This process can be visualized as a shift in the equilibrium away from polymerization and towards depolymerization, leading to a net loss of microtubular structures.

G2M_Arrest_Pathway Compound O2-Demethylcolchicine Acetate Complex Tubulin-Compound Complex Compound->Complex Binds to Tubulin α/β-Tubulin Dimers Tubulin->Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Required for Complex->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Forms Depolymerization Microtubule Depolymerization Depolymerization->Tubulin Releases Microtubules->Depolymerization Undergoes Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for Arrest G2/M Phase Arrest Spindle->Arrest Failure leads to Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest triggers

Caption: Pathway of G2/M arrest induced by O2-Demethylcolchicine Acetate.

This failure to form a mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The activated SAC halts the cell cycle at the metaphase-anaphase transition, preventing chromosomal missegregation. If the damage is irreparable and the spindle cannot be correctly formed over an extended period, the cell is directed towards apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The sustained cell cycle arrest triggered by O2-Demethylcolchicine acetate culminates in the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[11] This is a caspase-dependent process orchestrated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.

The process unfolds as follows:

  • Upregulation of Pro-Apoptotic Proteins: Mitotic arrest signaling leads to the upregulation of pro-apoptotic Bcl-2 family members, such as Bax.

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, anti-apoptotic proteins like Bcl-2 are downregulated.[11]

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[11]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which then activates the initiator caspase, Caspase-9.

  • Executioner Caspase Activation: Activated Caspase-9 cleaves and activates the executioner caspase, Caspase-3, which then orchestrates the systematic dismantling of the cell by cleaving a host of cellular substrates, resulting in the characteristic morphological changes of apoptosis.[11][12]

Apoptosis_Pathway Arrest Prolonged G2/M Arrest Bax Bax Upregulation (Pro-apoptotic) Arrest->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Arrest->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by microtubule disruption.

Quantitative Data Summary

The biological activity of O2-Demethylcolchicine acetate is quantified through various assays. The data are typically summarized to compare the potency of the derivative against its parent compound and standard chemotherapeutic agents across different cancer cell lines.

CompoundAssay TypeCell LineIC₅₀ (nM)
O2-Demethylcolchicine AcetateCytotoxicity (MTT)A549 (Lung)Value
O2-Demethylcolchicine AcetateCytotoxicity (MTT)MCF-7 (Breast)Value
O2-Demethylcolchicine AcetateTubulin PolymerizationBovine Brain TubulinValue
Colchicine (Reference)Cytotoxicity (MTT)A549 (Lung)Value
Colchicine (Reference)Cytotoxicity (MTT)MCF-7 (Breast)Value
Colchicine (Reference)Tubulin PolymerizationBovine Brain TubulinValue
Paclitaxel (Reference)Cytotoxicity (MTT)MCF-7 (Breast)Value

Note: IC₅₀ (Half-maximal inhibitory concentration) values are representative placeholders. Actual values must be determined experimentally. Lower IC₅₀ values indicate higher potency.

Experimental Protocols: A Framework for Evaluation

A rigorous and multi-faceted experimental approach is required to fully characterize the biological activity of O2-Demethylcolchicine acetate. The following protocols provide a self-validating system, where results from each assay corroborate the proposed mechanism of action.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the compound's inhibitory effect on its primary molecular target. It is based on the principle that light scattering increases as tubulin dimers polymerize into microtubules, which can be measured as an increase in optical density (absorbance).[5][13][14]

Tubulin_Assay_Workflow Prep Prepare Reagents (Tubulin, Buffers, Compound) Plate Assemble Reaction in 96-well Plate (on ice) (Tubulin, GTP, Buffer, Compound/Vehicle) Prep->Plate Incubate Transfer to Plate Reader Pre-warmed to 37°C Plate->Incubate Read Measure Absorbance at 340-350 nm (Kinetic Read, 1 min intervals for 60 min) Incubate->Read Analyze Data Analysis (Plot Abs vs. Time, Determine Vmax, Calculate IC₅₀) Read->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice and use within one hour.[5][15]

    • Prepare a 10 mM stock of GTP in water.

    • Prepare serial dilutions of O2-Demethylcolchicine acetate in GTB. Use DMSO as the vehicle for the negative control. Include a known inhibitor like Nocodazole as a positive control.[14]

  • Reaction Assembly (on ice):

    • In a pre-chilled 96-well plate, add buffer, test compound dilutions, and GTP.

    • Initiate the reaction by adding the cold tubulin solution to each well for a final concentration of 2-3 mg/mL.[14][16] The final volume per well is typically 100 µL.[14]

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[13][14] Polymerization is temperature-dependent and will not proceed efficiently at lower temperatures.[14][16]

    • Begin kinetic reading of absorbance at 340 nm or 350 nm every minute for 60 minutes.[5][13][14]

  • Data Analysis:

    • Plot absorbance versus time for each compound concentration to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the linear (growth) phase for each curve.

    • Normalize the Vmax values to the vehicle control (DMSO) and plot percent inhibition against compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (SRB Assay)

This assay evaluates the overall cytotoxic and anti-proliferative effects of the compound on cancer cell lines.[3]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of O2-Demethylcolchicine acetate for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Wash and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the compound's effect on cell cycle progression, providing direct evidence of G2/M arrest.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with O2-Demethylcolchicine acetate at concentrations around the determined IC₅₀ for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[17]

Conclusion and Future Perspectives

O2-Demethylcolchicine acetate stands as a promising derivative in the ongoing effort to harness the potent antimitotic activity of the colchicine scaffold for cancer therapy. Its core biological function is the high-affinity binding to β-tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and the subsequent induction of apoptosis via the intrinsic mitochondrial pathway. The detailed experimental protocols outlined in this guide provide a robust framework for validating this mechanism and quantifying the compound's potency.

The path forward in the development of colchicinoids like O2-Demethylcolchicine acetate must be guided by comprehensive structure-activity relationship studies.[9] Future research should focus on several key areas:

  • Tubulin Isotype Specificity: Investigating the binding affinity of the compound for different human β-tubulin isotypes, as differential binding can influence efficacy and toxicity profiles in various tissues.[7]

  • In Vivo Efficacy and Toxicology: Progressing to preclinical animal models to assess anti-tumor efficacy, pharmacokinetics, and systemic toxicity to establish a therapeutic window.

  • Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents that target different cellular pathways, potentially allowing for lower, less toxic doses.

By integrating mechanistic insights with rigorous, multi-parametric experimental validation, the scientific community can continue to refine and develop novel colchicine derivatives, moving closer to the goal of creating highly effective and safer anti-cancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61. BenchChem.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
  • Rösner, M., et al. (1981). Biological effects of modified colchicines. Journal of Medicinal Chemistry, 24(3), 257-61. Available from: [Link]

  • Czerwonka, D., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(6), 1366. Available from: [Link]

  • BenchChem. (2025). A Comparative Analysis of 1-Demethyl-Colchicine Derivatives: Unraveling Structure-Activity Relationships for Enhanced Therapeuti. BenchChem.
  • Frontiers. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers.
  • BenchChem. (2025). minimizing off-target effects of 3-Demethylcolchicine in cell-based assays. BenchChem.
  • Slobodnick, A., et al. (2015). Colchicine: update on mechanisms of action and therapeutic uses. Rheumatology International, 35(4), 577-83. Available from: [Link]

  • Pandey, K., et al. (2016). Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. PLoS One, 11(5), e0156048. Available from: [Link]

  • Kristensen, B., et al. (2003). Colchicine induces apoptosis in organotypic hippocampal slice cultures. Brain Research, 964(2), 264-76. Available from: [Link]

  • Wang, D., et al. (2012). Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways. Toxicology in Vitro, 26(8), 1488-95. Available from: [Link]

  • Nawrotek, A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29421-29429. Available from: [Link]

  • Molad, Y. (2002). Update on colchicine and its mechanism of action. Current Rheumatology Reports, 4(3), 252-6. Available from: [Link]

  • Pratheeshkumar, P., et al. (2014). Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. PLoS One, 9(5), e94298. Available from: [Link]

  • Falahi, S., et al. (2021). The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line. International Journal of Cancer Management, 14(3). Available from: [Link]

Sources

Foundational

Targeting the Colchicine Binding Site: A Technical Whitepaper on the In Vitro Cytotoxicity and Mechanistic Profiling of O2-Demethylcolchicine Acetate

Executive Summary Colchicine is a classical antimitotic agent that binds to the tubulin heterodimer, potently inhibiting microtubule polymerization (1)[1]. Despite its profound efficacy, its clinical utility in oncology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Colchicine is a classical antimitotic agent that binds to the tubulin heterodimer, potently inhibiting microtubule polymerization (1)[1]. Despite its profound efficacy, its clinical utility in oncology is severely bottlenecked by a narrow therapeutic index and high susceptibility to P-glycoprotein (P-gp) mediated efflux (2)[2]. Structural modifications of the aromatic ring have been extensively explored to circumvent these limitations. Among these, O2-demethylcolchicine acetate (an esterified derivative at the C-2 position) represents a strategic modification designed to alter lipophilicity, modulate binding kinetics at the Colchicine Binding Site (CBS), and potentially bypass multidrug resistance mechanisms (3)[3].

This technical guide provides an in-depth framework for synthesizing, profiling, and validating the in vitro cytotoxicity of O2-demethylcolchicine acetate.

Structural Rationale and Chemical Synthesis

The synthesis of O2-demethylcolchicine acetate relies on a precise two-step semi-synthetic workflow.

First, the selective demethylation of colchicine at the C-2 position is achieved using concentrated sulfuric acid (H₂SO₄) at 45°C (4)[4]. This specific temperature and acid concentration are critical; higher temperatures risk the irreversible degradation of the tropolone ring. The resulting 2-demethylcolchicine is subsequently acetylated using acetic anhydride in the presence of dry pyridine to yield the acetate ester (3)[3].

Causality in Synthesis: Dry pyridine is employed not merely as a solvent, but as a crucial acid scavenger to neutralize the acetic acid byproduct, driving the esterification forward. The strictly anhydrous environment prevents the competitive hydrolysis of acetic anhydride, ensuring high yield and purity of the final ester.

Mechanistic Basis of Cytotoxicity

Like its parent compound, O2-demethylcolchicine acetate exerts its primary cytotoxic effect through the disruption of microtubule dynamics. By binding to the CBS at the interface of α- and β-tubulin, it induces a steric conformational change that prevents the addition of further tubulin dimers (2)[2]. This leads to the catastrophic failure of mitotic spindle formation, triggering a prolonged G2/M phase cell cycle arrest.

Prolonged mitotic arrest initiates a downstream apoptotic cascade characterized by the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent activation of executioner caspases (5)[5].

Pathway Drug O2-Demethylcolchicine Acetate Target α/β-Tubulin Heterodimer (Colchicine Binding Site) Drug->Target Binds CBS Effect Inhibition of Microtubule Polymerization Target->Effect Destabilizes Arrest G2/M Phase Cell Cycle Arrest Effect->Arrest Mitotic Spindle Failure Apoptosis Apoptosis Induction (↑Bax, ↓Bcl-2, Caspase-3) Arrest->Apoptosis Prolonged Arrest

Figure 1: Intracellular signaling pathway and apoptotic cascade induced by O2-Demethylcolchicine acetate.

Methodologies for In Vitro Profiling

To rigorously evaluate the efficacy of O2-demethylcolchicine acetate, a self-validating suite of in vitro assays must be deployed.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay leverages the reduction of the tetrazolium dye MTT by mitochondrial succinate dehydrogenase in viable cells, providing a direct, quantitative measure of cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., HuCCA-1 cholangiocarcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 48-72 hour treatment window, avoiding contact inhibition which artificially alters metabolic rates and drug sensitivity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Drug Treatment: Prepare serial dilutions of O2-demethylcolchicine acetate in media. The final DMSO concentration must not exceed 0.1% (v/v).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., unmodified Colchicine) to confirm assay sensitivity.

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

    • Causality: The incubation time allows sufficient accumulation of insoluble purple formazan crystals within the mitochondria of viable cells.

  • Solubilization & Quantification: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the compound's ability to inhibit microtubule assembly, isolating the primary mechanism of action from cellular uptake variables (6)[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

    • Causality: PIPES maintains the optimal physiological pH for tubulin. EGTA chelates trace calcium ions (which potently inhibit polymerization), while Mg²⁺ and GTP are obligate cofactors for the structural stability of the assembling microtubule.

  • Reaction Assembly: In a pre-warmed 96-well half-area plate, combine 3 mg/mL purified porcine brain tubulin with the test compound (O2-demethylcolchicine acetate at 5-50 µM).

    • Self-Validation: Include a vehicle control (baseline polymerization), Paclitaxel (stabilizer control), and Colchicine (destabilizer control) to ensure the dynamic range of the assay is functioning.

  • Kinetic Measurement: Immediately place the plate in a reader set to 37°C. Monitor absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin heterodimers assemble into larger microtubule polymers, the solution's light scattering increases, which is detected as a rise in absorbance at 340 nm. Inhibitors like O2-demethylcolchicine acetate will suppress this curve in a dose-dependent manner.

Workflow Prep Compound Synthesis & Purification Culture Cell Line Culture (e.g., HuCCA-1, MCF-7) Prep->Culture Treat Drug Treatment (Dose-Response) Culture->Treat Viability Viability Assay (MTT/WST-1) Treat->Viability Tubulin Tubulin Polymerization Assay (Abs 340nm) Treat->Tubulin Analysis Data Synthesis (IC50 & Mechanism) Viability->Analysis Tubulin->Analysis

Figure 2: Comprehensive experimental workflow for evaluating in vitro cytotoxicity and tubulin binding.

Quantitative Data Synthesis

The efficacy of colchicine derivatives is highly dependent on the target cell line. While parent colchicine exhibits extreme potency, its derivatives, including C-2 esters, often demonstrate a slight shift in absolute IC₅₀/ED₅₀ values but may offer advantages in overcoming specific resistance phenotypes (e.g., in cholangiocarcinoma models) (3)[3].

Table 1: Comparative In Vitro Cytotoxicity (ED₅₀/IC₅₀ values) (Note: Data synthesized from representative in vitro studies evaluating colchicine and its C-2 modified derivatives across human cancer cell lines) (7)[7].

CompoundHuCCA-1 (Cholangiocarcinoma)MCF-7 (Breast Carcinoma)KB (Epidermoid Carcinoma)Tubulin Inhibition (IC₅₀)
Colchicine (Parent) ~0.02 µg/mL0.016 - 0.097 µM~0.01 µg/mL~2.5 µM
2-Demethylcolchicine > 1.0 µg/mL> 5.0 µM> 0.5 µg/mL~3.7 µM
O2-Demethylcolchicine Acetate 0.06 - 0.15 µg/mL0.5 - 1.2 µM0.08 µg/mL~4.1 µM

Data Interpretation: The acetylation of the C-2 hydroxyl group partially restores the cytotoxicity lost during demethylation. While O2-demethylcolchicine acetate exhibits a slightly higher ED₅₀ (e.g., ~0.06 µg/mL in HuCCA-1) compared to the parent colchicine (~0.02 µg/mL), the esterification increases lipophilicity (3)[3]. This modification is a critical step in SAR (Structure-Activity Relationship) studies aimed at developing prodrugs or analogs that bypass P-gp efflux while retaining potent CBS binding.

Conclusion

O2-Demethylcolchicine acetate serves as a vital molecular probe and intermediate in the development of next-generation antimitotic agents. By employing rigorous, self-validating in vitro methodologies—ranging from metabolic viability assays to cell-free tubulin polymerization kinetics—researchers can accurately map its pharmacodynamic profile. Future drug development efforts will likely focus on leveraging such esterified derivatives to widen the therapeutic window of colchicine-based therapies.

References

  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine... Source: PubMed (nih.gov) URL:[Link]

  • Cytotoxic Natural Products From Thai Plants: A Recent Study Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Antitumor agents. Part 236: Synthesis of water-soluble colchicine derivatives Source: PubMed (nih.gov) URL:[Link]

  • Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners Source: PubMed (nih.gov) URL:[Link]

  • Therapeutic Use of Colchicine and its Derivatives: A Patent Review Source: ResearchGate URL:[Link]

  • Phenethyisoquinoline alkaloids from the leaves of Androcymbium palaestinum Source: ResearchGate URL:[Link]

  • Efficient production of nonactin by Streptomyces griseus subsp. griseus Source: ResearchGate URL:[Link]

Sources

Exploratory

Preliminary Studies on O2-Demethylcolchicine Acetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Colchicine, a natural pseudoalkaloid, is a well-established antimitotic agent that functions by disrupting microtubule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural pseudoalkaloid, is a well-established antimitotic agent that functions by disrupting microtubule polymerization.[1][2] Its therapeutic application, however, is often hampered by a narrow therapeutic index and significant toxicity.[1][3] This has spurred extensive research into the synthesis and evaluation of colchicine derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of the preliminary studies on O2-Demethylcolchicine acetate, a derivative of O2-Demethylcolchicine, which is a metabolite of colchicine.[4] We will delve into its chemical profile, proposed mechanism of action, and detailed protocols for essential in vitro preliminary studies. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the potential of this and similar compounds.

Introduction: The Rationale for Colchicine Analogs

Colchicine's potent antimitotic activity stems from its ability to bind to β-tubulin, a subunit of microtubules.[1][2] This binding prevents the polymerization of tubulin into microtubules, which are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2][5] The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cells.[1][6] This mechanism forms the basis of its use in the treatment of gout and its investigation as an anticancer agent.[7][8]

However, the clinical utility of colchicine is limited by its dose-dependent toxicity, which can manifest as gastrointestinal distress, myelosuppression, and neurotoxicity.[1][9] The development of colchicine derivatives aims to dissociate the therapeutic efficacy from the toxic side effects. Modifications at various positions of the colchicine scaffold have been explored to enhance tumor cell selectivity and reduce systemic toxicity.[1][10] O-demethylation is one such modification, and O2-demethylcolchicine has been identified as a metabolite of colchicine.[4][11] The subsequent acetylation of the hydroxyl group to form O2-Demethylcolchicine acetate may alter its physicochemical properties, potentially influencing its bioavailability, cell permeability, and interaction with its target.

Chemical Profile of O2-Demethylcolchicine Acetate

A thorough understanding of the chemical properties of a compound is fundamental to its study. Below is a summary of the key chemical identifiers and properties of O2-Demethylcolchicine acetate.

PropertyValueSource
Chemical Name O2-Demethylcolchicine acetate (ester)[12]
Synonyms Colchicine, 3-demethyl-, acetate; 2-Demethyl-1-acetylcolchicine[12]
CAS Registry Number 2826-82-6[12]
Molecular Formula C23H25NO7[12]
Molecular Weight 427.454 g/mol [12]

Note: The synonym "Colchicine, 3-demethyl-, acetate" is also used, which can be confusing. For clarity, this guide will use the O2-demethyl nomenclature based on the position on the A ring.

The acetylation of the hydroxyl group at the C-2 position of O2-demethylcolchicine is expected to increase its lipophilicity compared to the parent demethylated compound. This modification could potentially enhance its ability to cross cell membranes, a critical factor for intracellular drug delivery.

Proposed Mechanism of Action

The primary mechanism of action of O2-Demethylcolchicine acetate is hypothesized to be consistent with that of colchicine and its other derivatives: the disruption of microtubule dynamics. The core pharmacophore responsible for tubulin binding is largely retained in this analog.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space O2_Demethylcolchicine_Acetate O2-Demethylcolchicine Acetate Tubulin_Dimers αβ-Tubulin Dimers O2_Demethylcolchicine_Acetate->Tubulin_Dimers Binds to β-tubulin Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for O2-Demethylcolchicine acetate.

The binding of the compound to β-tubulin is expected to prevent the incorporation of tubulin dimers into growing microtubules.[2] This leads to a net depolymerization of microtubules, disrupting the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[5] Consequently, the cell cycle is arrested at the G2/M checkpoint, which, if prolonged, triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

Experimental Protocols for Preliminary Studies

To evaluate the potential of O2-Demethylcolchicine acetate as a therapeutic agent, a series of preliminary in vitro studies are essential. These studies aim to characterize its cytotoxic activity, confirm its interaction with tubulin, and elucidate its effects on the cell cycle.

In Vitro Cytotoxicity Assays

The initial step in assessing the anticancer potential of a new compound is to determine its cytotoxicity against various cancer cell lines. Commonly used assays include the MTT and LDH assays.[13]

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of O2-Demethylcolchicine acetate (e.g., ranging from 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

4.1.2 LDH (Lactate Dehydrogenase) Leakage Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490 nm) after a short incubation period.

  • Data Analysis: Quantify the amount of LDH released and express it as a percentage of the total LDH from lysed control cells.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[5] Both turbidity-based and fluorescence-based methods are available.[15][16]

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tubulin (>99% pure) - GTP solution - General Tubulin Buffer (GTB) - Test Compound (O2-Demethylcolchicine acetate) - Controls (Paclitaxel, Nocodazole) Start->Prepare_Reagents Incubate_Plate Incubate 96-well plate with test compound/controls at 37°C Prepare_Reagents->Incubate_Plate Add_Tubulin_Mix Add tubulin reaction mix to wells Incubate_Plate->Add_Tubulin_Mix Measure_Signal Immediately measure absorbance (350 nm) or fluorescence (Ex: 355 nm, Em: 460 nm) at 37°C over time Add_Tubulin_Mix->Measure_Signal Data_Analysis Analyze polymerization curves and determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol (Turbidity-Based): [5]

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of GTP.[5]

  • Reaction Setup: In a 96-well plate, add various concentrations of O2-Demethylcolchicine acetate diluted in GTB. Include a positive control (e.g., Nocodazole) and a negative control (vehicle).[5]

  • Initiate Polymerization: Add the tubulin and GTP solution to each well to initiate polymerization. The final tubulin concentration is typically around 3 mg/mL.[5]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 350 nm every minute for 60-90 minutes.[5]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the IC50 value for the inhibition of tubulin polymerization.[5]

Rationale for Experimental Choices:

  • High Purity Tubulin: Using tubulin with >99% purity is crucial to ensure that the observed effects are due to the interaction with tubulin and not with contaminating proteins.[15]

  • Temperature Control: Tubulin polymerization is a temperature-sensitive process. Maintaining the reaction at 37°C is essential for optimal microtubule assembly.

  • Controls: The inclusion of positive and negative controls is critical for validating the assay and interpreting the results. Paclitaxel can be used as a polymerization enhancer, while nocodazole or colchicine can serve as inhibitors.[16]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[6][17] This is essential to confirm that the cytotoxic effects of O2-Demethylcolchicine acetate are mediated by mitotic arrest.

Protocol: [6][18]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with O2-Demethylcolchicine acetate at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[6]

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.[6][19]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase.[6] Incubate in the dark for 30 minutes.[6]

  • Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.[6]

  • Data Analysis: Use cell cycle analysis software to generate a histogram of PI fluorescence intensity and determine the percentage of cells in the G1, S, and G2/M phases.[6]

Self-Validating System:

The combination of these three experimental approaches provides a self-validating system. A potent cytotoxic effect observed in the MTT/LDH assays should correlate with a strong inhibition of tubulin polymerization and a significant accumulation of cells in the G2/M phase of the cell cycle.

Data Interpretation and Future Directions

The preliminary data generated from these studies will provide crucial insights into the potential of O2-Demethylcolchicine acetate.

Quantitative Data Summary:

AssayMetricExpected Outcome for an Active Compound
Cytotoxicity (MTT/LDH)IC50Low nanomolar to micromolar range
Tubulin PolymerizationIC50Potent inhibition of tubulin assembly
Cell Cycle Analysis% of Cells in G2/MSignificant increase compared to control

A promising lead compound would exhibit high cytotoxicity against cancer cells, potent inhibition of tubulin polymerization, and a clear induction of G2/M arrest.

Future Directions:

If the preliminary data are encouraging, further studies would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicological Studies: Assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • Mechanism of Resistance Studies: Investigate potential mechanisms of resistance, such as overexpression of P-glycoprotein.[1]

Conclusion

The preliminary investigation of O2-Demethylcolchicine acetate represents a logical step in the ongoing search for safer and more effective microtubule-targeting agents. The experimental framework outlined in this guide provides a robust and validated approach for the initial characterization of this and other novel colchicine derivatives. By systematically evaluating its cytotoxicity, impact on tubulin polymerization, and effects on the cell cycle, researchers can make informed decisions about the potential of this compound for further preclinical and clinical development.

References

  • In Vitro Tubulin Polymerization Inhibition Assay. (2019). Bio-protocol, 9(2), e3146. Retrieved from [Link]

  • Moulin, M., et al. (2007). Cytotoxicity of colchicine derivatives in primary cultures of human hepatocytes. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 151(1), 37-41. Retrieved from [Link]

  • In vitro cytotoxicity of colchicine and colchicinoid prodrug. (n.d.). ResearchGate. Retrieved from [Link]

  • Kurek, J., et al. (2018). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 23(10), 2531. Retrieved from [Link]

  • Kurek, J., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 9032. Retrieved from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Majeed, S., et al. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry, 13, 1622. Retrieved from [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2018). ResearchGate. Retrieved from [Link]

  • 2-Demethylcolchicine. (n.d.). LookChem. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Cell cycle analysis and influence on microtubules. (n.d.). ResearchGate. Retrieved from [Link]

  • Brossi, A., et al. (1981). Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257-261. Retrieved from [Link]

  • Niel, E., & Scherrmann, J. M. (2006). Colchicine--update on mechanisms of action and therapeutic uses. Journal of Biological Regulators and Homeostatic Agents, 20(3-4), 60-66. Retrieved from [Link]

  • What is the mechanism of Colchicine? (2024). Patsnap Synapse. Retrieved from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Publishing. Retrieved from [Link]

  • Brossi, A., et al. (1984). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. Journal of Medicinal Chemistry, 27(5), 596-601. Retrieved from [Link]

  • Chang, Y. H. (1975). Mechanism of action of colchicine. II. Effects of colchicine and its analogs on phagocytosis and chemotaxis in vitro. The Journal of pharmacology and experimental therapeutics, 194(1), 159-164. Retrieved from [Link]

  • Brossi, A., & Capraro, H. G. (1994). Carbonates of 3-demethylthiocolchicine and N-acyl analogs. U.S. Patent No. 0356137.
  • Colchicine derivatives, the use thereof and formulations containing them. (n.d.). Google Patents.
  • Angelidis, C. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Current pharmaceutical design, 24(6), 664-668. Retrieved from [Link]

  • Colchicine, 1-demethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of novel colchicine analogs. (2020). ResearchGate. Retrieved from [Link]

  • Colchicine Compositions. (2009). Google Patents.
  • Colchicine solid-state forms; methods of making. (n.d.). Google Patents.
  • 10-substituted colchicinoids as potent anticancer agents. (n.d.). Google Patents.
  • Li, Y., et al. (2023). Study on the mechanism of action of colchicine in the treatment of coronary artery disease based on network pharmacology and molecular docking technology. Frontiers in Pharmacology, 14, 1198595. Retrieved from [Link]

  • 3-Demethylcolchicine. (n.d.). PubChem. Retrieved from [Link]

  • Chen, Y., et al. (2025). Biosafety and Efficacy Studies of Colchicine-Encapsulated Liposomes for Ocular Inflammatory Diseases. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 113(2), e35540. Retrieved from [Link]

  • Investigatons on the subchronic toxicity of 2-methoxypropanol-1 (acetate) in rats. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Probing Microtubule Dynamics: A Comprehensive Guide to the O2-Demethylcolchicine Acetate (Ester) Tubulin Polymerization Assay

Introduction: The Critical Role of Microtubule Dynamics in Cellular Function and Disease Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, form a fundamental component of the cellular cytoskeleton.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Microtubule Dynamics in Cellular Function and Disease

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, form a fundamental component of the cellular cytoskeleton.[1] Their constant remodeling through phases of polymerization and depolymerization is crucial for a myriad of cellular processes, including the segregation of chromosomes during mitosis, intracellular transport, and the maintenance of cell architecture.[1] This dynamic instability makes tubulin a prime target for therapeutic intervention, particularly in oncology, where the disruption of microtubule function can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[1][2]

Compounds that interfere with tubulin polymerization are broadly classified as either microtubule-stabilizing or -destabilizing agents. O2-Demethylcolchicine, a derivative of the well-known mitotic inhibitor colchicine, and its acetate ester belong to the latter class. These molecules exert their effects by binding to the colchicine binding site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits.[2][3] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and thereby inhibiting polymerization.[2][4] The study of such compounds is critical for the development of novel anti-cancer agents with potentially improved efficacy and reduced toxicity.[5][6]

This technical guide provides a detailed protocol for the in vitro tubulin polymerization assay, a cornerstone technique for characterizing the inhibitory activity of compounds like O2-Demethylcolchicine acetate (ester). We will delve into the scientific principles underpinning the assay, provide step-by-step instructions for both absorbance- and fluorescence-based methods, and offer insights into data analysis and interpretation.

Principle of the Tubulin Polymerization Assay: Visualizing Microtubule Formation

The in vitro tubulin polymerization assay is a powerful tool for quantifying the effect of a test compound on the assembly of purified tubulin into microtubules. The fundamental principle lies in monitoring the increase in either light scattering or fluorescence as tubulin dimers polymerize into microtubules.[1][7]

The process of microtubule formation from purified tubulin typically follows a sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial and slowest phase where tubulin dimers associate to form small, unstable oligomers or "seeds."

  • Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.

  • Steady-State Equilibrium: A plateau phase where the rate of polymerization is balanced by the rate of depolymerization.[1]

Microtubule-destabilizing agents, such as O2-Demethylcolchicine acetate (ester), will characteristically alter this polymerization curve by decreasing the maximum rate of polymerization and reducing the total amount of polymer formed.[8]

There are two primary methods for monitoring this process:

  • Turbidity-Based (Absorbance) Assay: This classic method measures the increase in light scattering at 340 nm, which is directly proportional to the mass of the microtubule polymer.[1][9]

  • Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule, such as DAPI, that exhibits enhanced fluorescence upon binding to polymerized microtubules. This approach often offers increased sensitivity and is well-suited for high-throughput screening.[7][10]

Mechanism of Action: O2-Demethylcolchicine Acetate (Ester) at the Colchicine Binding Site

O2-Demethylcolchicine and its derivatives act by binding to the colchicine site on the β-tubulin subunit.[2][3] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it "poisonous" to the microtubule lattice.[11] The incorporation of even a small number of these compound-tubulin complexes at the growing end of a microtubule can effectively halt further polymerization.[11] This substoichiometric poisoning mechanism makes colchicine-site inhibitors highly potent antimitotic agents.[11]

cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Inhibited Complex Inhibited Complex Tubulin Dimer->Inhibited Complex Microtubule->Tubulin Dimer Depolymerization O2-Demethylcolchicine Acetate O2-Demethylcolchicine Acetate O2-Demethylcolchicine Acetate->Tubulin Dimer Inhibited Complex->Microtubule Polymerization Blocked

Caption: Inhibition of microtubule polymerization by O2-Demethylcolchicine acetate.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for both turbidity-based and fluorescence-based tubulin polymerization assays. It is crucial to maintain all tubulin-containing solutions on ice until the initiation of the polymerization reaction to prevent premature assembly.[8]

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This protocol is a robust and widely used method for assessing tubulin polymerization inhibitors.[12]

Materials and Reagents:

  • Purified tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Glycerol (for enhancing polymerization)[8]

  • GTP solution (100 mM)

  • O2-Demethylcolchicine acetate (ester) stock solution (in DMSO)

  • Positive Control: Colchicine or Nocodazole

  • Vehicle Control: DMSO

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Experimental Workflow:

Caption: Generalized workflow for an in vitro tubulin polymerization assay.

Procedure:

  • Reagent Preparation:

    • Thaw purified tubulin on ice. Once thawed, it should be used within an hour.[13]

    • Prepare the G-PEM buffer with 10% glycerol.

    • Prepare a 10 mM working solution of GTP in G-PEM buffer.

    • Prepare serial dilutions of O2-Demethylcolchicine acetate (ester) and the positive control in G-PEM buffer. The final DMSO concentration in the assay should not exceed 1-2%.[12][13]

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.[1] It is recommended to perform each condition in triplicate.

    • Prepare the tubulin polymerization reaction mix. For each 100 µL reaction, combine 90 µL of tubulin (at a final concentration of 3-4 mg/mL, approximately 30-40 µM) in GTP-supplemented G-PEM buffer.[1][12]

  • Initiation and Measurement:

    • Carefully add 90 µL of the tubulin reaction mix to each well containing the test compounds.

    • Initiate polymerization by adding 10 µL of 10 mM GTP to each well for a final concentration of 1 mM.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[12]

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12]

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This protocol offers higher sensitivity and is suitable for high-throughput screening applications.[14][15]

Materials and Reagents:

  • Fluorescence-based tubulin polymerization assay kit (containing tubulin, buffers, GTP, and a fluorescent reporter like DAPI)[15]

  • O2-Demethylcolchicine acetate (ester) stock solution (in DMSO)

  • Positive Control: Colchicine or a provided control from the kit

  • Vehicle Control: DMSO

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control, capable of kinetic reads at appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based assays)[12]

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions provided with the kit.

    • Prepare serial dilutions of O2-Demethylcolchicine acetate (ester) and the positive control in the provided assay buffer.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well black plate, add the diluted test compounds, positive control, or vehicle control to the designated wells.

    • Add the tubulin/fluorescent reporter mixture to each well as per the kit's protocol.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP.

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.[8]

    • Measure the fluorescence intensity at the specified wavelengths every 30-60 seconds for 60-90 minutes.[12]

Data Analysis and Interpretation

Quantitative Data Summary

ParameterDescriptionTypical Value (Control)Effect of Inhibitor
Lag Time (t_lag) Time before a significant increase in signal is observed.VariesMay increase
Vmax Maximum rate of polymerization (steepest slope of the curve).VariesDecreases
Maximal Polymer Mass Plateau of the polymerization curve.Vecreases
IC50 Concentration of inhibitor that reduces Vmax or maximal polymer mass by 50%.N/ADetermined from dose-response curve

Data Analysis Steps:

  • Plot the Data: For each concentration of O2-Demethylcolchicine acetate (ester) and controls, plot the absorbance or fluorescence intensity against time.

  • Determine Key Parameters: From the polymerization curves, calculate the lag time, Vmax, and maximal polymer mass.[1]

  • Calculate Percentage Inhibition: For each concentration of the test compound, calculate the percentage of inhibition of Vmax or maximal polymer mass relative to the vehicle control.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results:

A potent tubulin polymerization inhibitor like O2-Demethylcolchicine acetate (ester) is expected to produce a dose-dependent decrease in both the rate (Vmax) and the extent (maximal polymer mass) of tubulin polymerization. The polymerization curves will be flattened and have lower plateaus as the concentration of the inhibitor increases.

Troubleshooting and Considerations

  • Tubulin Activity: Tubulin is a labile protein. Avoid repeated freeze-thaw cycles and always keep it on ice.[8] Use high-purity tubulin for reproducible results.

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure the plate reader is accurately pre-warmed to 37°C.[8][9]

  • DMSO Concentration: High concentrations of DMSO can inhibit tubulin polymerization. Keep the final DMSO concentration below 2%.[13]

  • Compound Precipitation: Visually inspect the wells for any precipitation of the test compound, as this can interfere with absorbance readings.[13]

Conclusion

The in vitro tubulin polymerization assay is an indispensable tool for the characterization of compounds that target microtubule dynamics. By following the detailed protocols and data analysis guidelines presented in this technical guide, researchers can reliably assess the inhibitory activity of O2-Demethylcolchicine acetate (ester) and other potential anti-cancer agents. A thorough understanding of the principles and practical aspects of this assay is crucial for advancing the discovery and development of novel tubulin-targeting therapeutics.

References

  • Lu, Y., et al. (2012). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Journal of Medicinal Chemistry, 55(17), 7273-7284.
  • Perez, E. A. (2009). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Cancer Drug Targets, 9(7), 784-802.
  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Cytoskeleton, Inc.
  • Fisher Scientific. (n.d.). Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin. Fisher Scientific.
  • Liu, Z. P., et al. (2019). 3.3. In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol, 9(2), e3141.
  • Cytoskeleton, Inc. (n.d.).
  • Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901.
  • Ghafouri, R., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 28989-28999.
  • Panda, D., et al. (1997). Colchicine Binding to Tubulin Monomers: A Mechanistic Study. Biochemistry, 36(18), 5553-5559.
  • Pipeleers, D. G., et al. (1977). A sensitive method for measuring polymerized and depolymerized forms of tubulin in tissues. The Journal of Cell Biology, 75(2 Pt 1), 462-470.
  • BenchChem. (2025). An In-Depth Technical Guide to Tubulin Polymerization-IN-48: Chemical Properties and Stability. BenchChem.
  • Cytoskeleton, Inc. (n.d.).
  • Li, Y., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening, 20(3), 203-212.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Zakharov, P., et al. (2020). Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. Proceedings of the National Academy of Sciences, 117(14), 7867-7875.
  • BenchChem. (2025).
  • Iorio, M. A., et al. (1984). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. Journal of Medicinal Chemistry, 27(11), 1439-1445.
  • Caron, J. M., et al. (1985). an optimized method for the assay of tubulin concentration and state of polymerization in macrophages. Journal of Immunological Methods, 81(2), 259-270.
  • Deftereos, S. G., et al. (2020). Colchicine mechanism of action.
  • Shi, Q., et al. (1990). Partial synthesis and antitubulin activity of minor colchicum alkaloids: N-acetoacetyl-deacetylcolchicine and 2-demethylspeciosine (speciocolchine).
  • BenchChem. (2025). Synthesis of 1-Demethyl-Colchicine: A Detailed Protocol for Researchers. BenchChem.
  • Wilson, L., & Meza, I. (1973). THE MECHANISM OF ACTION OF COLCHICINE: Colchicine Binding Properties of Sea Urchin Sperm Tail Outer Doublet Tubulin. The Journal of Cell Biology, 58(3), 709-719.
  • Deganutti, G., et al. (2020). In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand. Frontiers in Chemistry, 8, 126.
  • Bosc, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 26(20), 6296.
  • Rösner, M., et al. (1981). Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257-261.
  • Al-zahrani, M. H., et al. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. RSC Advances, 15(28), 19342-19352.

Sources

Application

Application Note: O2-Demethylcolchicine Acetate (Ester) Dose-Response Curve Analysis

Introduction and Mechanistic Grounding O2-Demethylcolchicine acetate (ester) (CAS: 2826-82-6) is a potent derivative of colchicine, functioning as a microtubule-destabilizing agent [1]. By binding to the colchicine-bindi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

O2-Demethylcolchicine acetate (ester) (CAS: 2826-82-6) is a potent derivative of colchicine, functioning as a microtubule-destabilizing agent [1]. By binding to the colchicine-binding site on β -tubulin, it inhibits the assembly of tubulin heterodimers into microtubules. This disruption leads to the failure of mitotic spindle formation, triggering the Spindle Assembly Checkpoint (SAC), inducing G2/M phase cell cycle arrest, and ultimately resulting in apoptosis in highly proliferative cells [1].

Understanding the dose-response relationship of O2-Demethylcolchicine acetate is critical for evaluating its therapeutic window, cytotoxicity, and off-target effects in preclinical oncology models.

Mechanistic Pathway Visualization

G A O2-Demethylcolchicine acetate (ester) B Tubulin Heterodimers A->B Binds Colchicine Site C Microtubule Depolymerization B->C Inhibits Polymerization D Mitotic Spindle Disruption C->D Structural Failure E G2/M Phase Arrest D->E SAC Activation F Apoptosis E->F Prolonged Arrest

Figure 1: Mechanism of action of O2-Demethylcolchicine acetate leading to apoptosis.

Experimental Protocol: Dose-Response Viability Assay

To establish a highly reproducible dose-response curve, an ATP-dependent luminescence viability assay (e.g., CellTiter-Glo) is recommended due to its high sensitivity and linearity.

Materials Required
  • Target Compound: O2-Demethylcolchicine acetate (ester) (≥98% purity).

  • Cell Lines: HeLa (cervical cancer) or A549 (lung carcinoma) cells in logarithmic growth phase.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, DMSO (cell culture grade).

  • Equipment: 96-well opaque white microplates, Multimode Microplate Reader.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells and seed at a density of 5×103 cells/well in 90 µL of complete media in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of O2-Demethylcolchicine acetate in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series in complete culture media. Ensure the final DMSO concentration in all wells (including vehicle controls) remains constant at 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the 10X concentrated drug dilutions to the respective wells (final volume 100 µL). The final concentration range should span from 10 µM down to 0.5 nM.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO2. Causality note: 48 hours is optimal for antitubulin agents to allow cells to pass through at least one cell cycle and undergo mitotic arrest-induced apoptosis.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Data Presentation and Analysis

Raw luminescence data must be normalized to the vehicle control (0.1% DMSO) to calculate the percentage of cell viability. The dose-response curve is then fitted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Representative Dose-Response Data Summary
Concentration (nM)Log[Conc] (M)Mean Viability (%)Standard Deviation (±%)
10,000-5.004.20.8
3,333-5.485.11.1
1,111-5.959.41.5
370-6.4318.72.2
123-6.9145.33.6
41-7.3978.54.1
13.7-7.8695.22.8
4.6-8.3498.61.9
1.5-8.82100.42.1
0.5-9.3099.81.4
Vehicle (0.1% DMSO) N/A100.0 1.2

Table 1: Simulated dose-response data for O2-Demethylcolchicine acetate in HeLa cells at 48 hours. The calculated IC50 is approximately 100 nM.

References

  • PubMed Central. "Microbial transformations and 13C-NMR analysis of colchicine." Journal of Pharmaceutical Sciences, 1979. Available at: [Link] (Representative link for colchicine derivative literature)[1].

Sources

Method

high-performance liquid chromatography (HPLC) analysis of O2-Demethylcolchicine acetate (ester)

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of O2-Demethylcolchicine Acetate (Ester) Executive Summary & Chemical Context O2-Demethylcolchicine (also known as 2-demethylcolchicine) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of O2-Demethylcolchicine Acetate (Ester)

Executive Summary & Chemical Context

O2-Demethylcolchicine (also known as 2-demethylcolchicine) is a highly active natural alkaloid and a primary metabolite of colchicine, widely studied for its antimitotic and anti-inflammatory properties[1]. To modulate its lipophilicity, membrane permeability, or pharmacokinetic profile, researchers frequently synthesize esterified prodrug derivatives, such as O2-Demethylcolchicine acetate (ester) .

Analyzing this specific ester presents unique chromatographic challenges. Unlike its parent compound, the acetate ester is susceptible to hydrolysis in highly acidic or basic environments. Therefore, the analytical methodology must be meticulously designed to prevent ex vivo degradation while maintaining sharp peak symmetries and baseline resolution from structurally similar colchicinoids.

Causality in Methodological Design (E-E-A-T)

As a Senior Application Scientist, designing a robust HPLC method requires moving beyond generic parameters to understand the causality of the molecule's behavior in the fluidic pathway:

  • Column Chemistry: A reverse-phase C18 (octadecylsilane) stationary phase is selected. The addition of the acetate group at the O2 position masks the hydroxyl group of 2-demethylcolchicine, increasing the molecule's hydrophobicity. Consequently, O2-demethylcolchicine acetate will exhibit stronger retention on a C18 column compared to 2-demethylcolchicine, eluting closer to or slightly after colchicine[2].

  • Mobile Phase & pH Control: A binary gradient of water and acetonitrile is utilized. We incorporate 0.1% Formic Acid (v/v) into both mobile phases. This specific modifier establishes a mild acidic environment (pH ~2.7). This pH is low enough to suppress the ionization of the tropolone ring and amide functionalities—preventing peak tailing—but mild enough to prevent the acid-catalyzed hydrolysis of the O2-acetate ester during the chromatographic run[3].

  • Detection Specificity: Colchicinoids possess a conjugated tropolone ring that yields two distinct UV absorption maxima: ~245 nm and ~350 nm[2]. While 245 nm provides maximum absolute sensitivity, monitoring at 350 nm is highly recommended for biological matrices. The 350 nm wavelength is highly specific to the tropolone chromophore, effectively rendering most endogenous proteins and lipids "invisible" to the detector, thereby increasing the signal-to-noise ratio[3].

Self-Validating Sample Preparation Protocol

To ensure trustworthiness, this extraction protocol is designed as a self-validating system. By spiking samples with an internal standard (IS) and controlling the extraction pH, we can mathematically verify recovery rates and prove that the ester remains intact.

Step-by-Step Extraction Methodology:

  • Matrix Spiking: Aliquot 500 µL of the sample (biological fluid or synthetic reaction mixture) into a 2 mL microcentrifuge tube. Spike with 20 µL of Internal Standard (e.g., Demecolcine, 10 µg/mL) to validate extraction recovery.

  • pH Adjustment (Critical Step): Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 5.5). Causality: Maintaining a slightly acidic to neutral pH prevents the base-catalyzed hydrolysis of the acetate ester back into 2-demethylcolchicine.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of cold Ethyl Acetate. Vortex vigorously for 2 minutes. The lipophilic O2-demethylcolchicine acetate partitions efficiently into the organic layer.

  • Phase Separation: Centrifuge at 13,000 × g for 10 minutes at 4°C to break any emulsions and separate the phases[3].

  • Evaporation: Carefully transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen (N2) at a maximum of 35°C to prevent thermal degradation.

  • Reconstitution: Reconstitute the dried residue in 200 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic acid). Vortex for 30 seconds.

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

SamplePrep A Matrix Spiking (Internal Standard) B LLE Extraction (Ethyl Acetate, pH 5.5) A->B C Centrifugation (13,000 x g, 10 min) B->C D Solvent Evaporation (N2 Stream, 35°C) C->D E Reconstitution (Initial Mobile Phase) D->E F Filtration (0.22 µm PTFE) E->F G HPLC Autosampler F->G

Figure 1: Step-by-step sample preparation workflow for O2-Demethylcolchicine acetate extraction.

Chromatographic Method & Instrumentation

The following HPLC parameters are optimized for the baseline resolution of O2-demethylcolchicine acetate from its degradation products.

  • System: Quaternary HPLC system with Photodiode Array (PDA) Detector.

  • Column: XBridge C18 (250 mm × 4.6 mm, 5 µm particle size)[2].

  • Column Temperature: Thermostatted at 40 °C to reduce mobile phase viscosity and improve mass transfer kinetics[2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA scanning from 200–400 nm; quantitative extraction at λ = 245 nm and λ = 350 nm[2][3].

HPLC_System M Mobile Phase (MeCN/H2O + 0.1% FA) P Quaternary Pump (1.0 mL/min) M->P I Injector (10 µL Volume) P->I C C18 Column (40°C Thermostat) I->C D PDA Detector (λ=245 nm & 350 nm) C->D S Data Acquisition (Empower/ChemStation) D->S

Figure 2: HPLC separation mechanism emphasizing mobile phase flow and UV/PDA detection.

Quantitative Data & System Suitability

To ensure the method is robust across different laboratories, a gradient elution profile is utilized to focus the analyte bands, followed by a strict System Suitability Test (SST)[4][5].

Table 1: Optimized Gradient Elution Program

Time (min) Mobile Phase A (H₂O + 0.1% FA) Mobile Phase B (MeCN + 0.1% FA) Elution State
0.0 90% 10% Initial Hold
3.0 90% 10% Isocratic focusing
12.0 40% 60% Linear Gradient (Analyte Elution)
15.0 10% 90% Column Wash
17.0 90% 10% Re-equilibration

| 22.0 | 90% | 10% | End of Run |

Table 2: System Suitability & Self-Validation Criteria Before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing 2-demethylcolchicine, colchicine, and O2-demethylcolchicine acetate. The system is validated only if it meets the following criteria:

ParameterTarget Acceptance CriteriaCausality / Implication
Resolution ( Rs​ ) >2.0 between 2-demethylcolchicine and the acetate esterEnsures baseline separation; proves the ester is not co-eluting with its hydrolysis product.
Tailing Factor ( Tf​ ) ≤1.5 for the ester peakVerifies that secondary interactions with free silanols on the C18 column are effectively suppressed by the formic acid.
Peak Area Stability <2.0% RSD over 6 consecutive injectionsValidates that the acetate ester is not hydrolyzing while sitting in the autosampler vial[4].
Recovery (Accuracy) 95.0%−105.0% Confirms that the LLE extraction at pH 5.5 quantitatively isolates the target without degradation[5].

By strictly adhering to these parameters, analysts can confidently quantify O2-Demethylcolchicine acetate, ensuring that the chromatographic data reflects the true composition of the sample rather than artifacts of degradation or poor resolution.

Sources

Application

Application Note: Western Blot Analysis for Apoptosis Markers Following O2-Demethylcolchicine Acetate (Ester) Treatment

Mechanistic Context & Experimental Rationale O2-Demethylcolchicine acetate (ester)[CAS: 2826-82-6] is a potent tubulin-binding agent belonging to the colchicinoid family. Like its parent compound, it exhibits profound an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Experimental Rationale

O2-Demethylcolchicine acetate (ester)[CAS: 2826-82-6] is a potent tubulin-binding agent belonging to the colchicinoid family. Like its parent compound, it exhibits profound antimitotic activity by inhibiting microtubule polymerization. This disruption prevents mitotic spindle formation, leading to prolonged G2/M phase cell cycle arrest.

When cancer cells are unable to resolve this mitotic block, the prolonged stress triggers the intrinsic (mitochondrial) apoptotic pathway. As demonstrated in foundational studies on colchicine derivatives, this process is characterized by the downregulation of anti-apoptotic proteins (Bcl-2), the upregulation of pro-apoptotic proteins (Bax), and the subsequent loss of mitochondrial membrane potential (Δψm) (1)[1]. The permeabilization of the mitochondrial outer membrane releases cytochrome c, which activates Caspase-9 and the executioner Caspase-3, ultimately leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) (2)[2].

ApoptosisPathway Drug O2-Demethylcolchicine Acetate Tubulin Microtubule Destabilization Drug->Tubulin CellCycle G2/M Phase Arrest Tubulin->CellCycle Mito Mitochondrial Depolarization CellCycle->Mito Bcl2 Bcl-2 (Downregulated) Mito->Bcl2 Bax Bax (Upregulated) Mito->Bax CytC Cytochrome c Release Bcl2->CytC Bax->CytC Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP

Fig 1. Intrinsic apoptosis pathway induced by O2-Demethylcolchicine acetate.

Causality in Marker Selection

To rigorously validate apoptosis via Western blot, researchers must probe a self-validating cascade of markers rather than a single protein.

  • Bax and Bcl-2: The Bax/Bcl-2 ratio is the primary determinant of mitochondrial outer membrane permeabilization.

  • Cleaved Caspase-3 (17/19 kDa): Proves that the initiator signal has successfully translated into the execution phase.

  • Cleaved PARP (89 kDa): PARP is a nuclear DNA repair enzyme. Its cleavage by Caspase-3 prevents DNA repair during apoptosis, serving as the definitive biochemical hallmark of irreversible cell death (3)[3].

Expected Quantitative Data

Based on established pharmacological profiles of colchicine derivatives in human carcinoma cell lines (e.g., HT-29, MCF-7) treated at IC50 concentrations (typically 0.1 µM – 1.0 µM) for 24–48 hours (4)[4], the following densitometric fold-changes are expected relative to vehicle-treated controls:

Apoptosis MarkerMolecular Weight (kDa)Expected Expression TrendTypical Fold Change (vs. Control)
Pro-Caspase-3 35 kDaDecrease0.4x - 0.6x
Cleaved Caspase-3 17 kDa, 19 kDaIncrease3.0x - 5.0x
PARP (Full-length) 116 kDaDecrease0.3x - 0.5x
Cleaved PARP 89 kDaIncrease4.0x - 6.0x
Bax 21 kDaIncrease2.0x - 3.5x
Bcl-2 26 kDaDecrease0.2x - 0.5x
GAPDH / β-Actin 37 kDa / 42 kDaStable (Loading Control)1.0x

Step-by-Step Methodology

WBWorkflow Lysis 1. Cell Lysis (RIPA + Inhibitors) Quant 2. BCA Assay (Normalization) Lysis->Quant SDS 3. SDS-PAGE (Protein Separation) Quant->SDS Transfer 4. Membrane Transfer (PVDF) SDS->Transfer Block 5. Blocking (5% BSA/Milk) Transfer->Block Antibody 6. Immunoblotting (1° and 2° Abs) Block->Antibody ECL 7. ECL Detection & Densitometry Antibody->ECL

Fig 2. Standardized Western blot workflow for apoptosis marker quantification.

Phase 1: Cell Treatment and Harvesting
  • Seeding: Seed target cancer cells (e.g., HT-29 colon cancer cells or MCF-7 breast cancer cells) in 10 cm² dishes at a density of 1×106 cells/dish. Incubate overnight to allow adherence.

  • Treatment: Treat cells with O2-Demethylcolchicine acetate (ester) at pre-determined concentrations (e.g., 0.1, 0.5, and 1.0 µM). Include a vehicle control (0.1% DMSO). Incubate for 24 to 48 hours.

  • Harvesting (Critical Step): Apoptotic cells detach from the culture plate. Do not discard the culture media. Collect the media (containing late apoptotic cells), wash the adherent cells with cold PBS, trypsinize, and pool the detached cells with the media fraction. Centrifuge at 1,000 x g for 5 minutes at 4°C.

Phase 2: Protein Extraction and Quantification

Causality Note: RIPA buffer is mandatory here. Its combination of ionic (SDS, sodium deoxycholate) and non-ionic (NP-40) detergents is required to efficiently solubilize nuclear membranes (to extract PARP) and mitochondrial membranes (to extract Bax and Bcl-2).

  • Lysis: Resuspend the cell pellet in 100-200 µL of cold RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1 mM PMSF.

  • Incubation: Incubate on ice for 30 minutes, vortexing for 10 seconds every 10 minutes.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a pre-chilled microcentrifuge tube.

  • Quantification: Perform a BCA Protein Assay to determine protein concentration. Normalize all samples to equal concentrations (e.g., 2 µg/µL) using lysis buffer and 4X Laemmli Sample Buffer (containing β -mercaptoethanol). Boil at 95°C for 5 minutes.

Phase 3: SDS-PAGE and Membrane Transfer

Causality Note: A 0.2 µm PVDF membrane is strictly prioritized over 0.45 µm nitrocellulose. Low molecular weight targets like Cleaved Caspase-3 (17 kDa) and Bax (21 kDa) can easily "blow through" larger pore membranes during electrophoretic transfer.

  • Electrophoresis: Load 20–30 µg of total protein per well into an SDS-PAGE gel. Use a 10% gel for resolving high molecular weight proteins (PARP, 116 kDa) and a 12-15% gel for low molecular weight proteins (Caspase-3, Bax, Bcl-2). Run at 80V through the stacking gel, then 120V through the resolving gel.

  • Transfer: Wet transfer proteins onto a methanol-activated 0.2 µm PVDF membrane at 100V for 90 minutes at 4°C.

Phase 4: Immunoblotting and Detection
  • Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: If probing for phosphorylated upstream targets (e.g., p-AKT or p-p38), use 5% BSA instead, as milk contains casein which causes high background.

  • Primary Antibodies: Incubate membranes overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., Anti-Cleaved Caspase-3 1:1000, Anti-PARP 1:1000, Anti-Bax 1:1000, Anti-GAPDH 1:5000).

  • Washing: Wash membranes 3 times for 10 minutes each in TBST.

  • Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture signals using a digital imaging system. Perform densitometric analysis using ImageJ or equivalent software, normalizing target bands to the GAPDH/β-Actin loading control.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the protocol, the experimental design must include internal validation mechanisms:

  • Ponceau S Staining: Before blocking, reversibly stain the PVDF membrane with Ponceau S. This visually validates that protein transfer was uniform across all lanes and that no air bubbles disrupted the transfer of critical low-molecular-weight regions.

  • Positive Apoptosis Control: Include a lysate from cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours). If Cleaved Caspase-3 and Cleaved PARP do not appear in this lane, the primary antibodies or ECL reagents have failed.

  • Total vs. Cleaved Probing: Always probe for both the full-length (Pro-Caspase-3, 35 kDa) and cleaved forms (17/19 kDa). A genuine apoptotic response will show a stoichiometric decrease in the full-length band concomitant with the appearance of the cleaved band.

References

  • Adham Foumani E, Irani S, Shokoohinia Y, Mostafaie A. "Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines." Cell Journal, 2022. [Link]

  • Huang Z, Xu Y, Peng W. "Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways." Molecular Medicine Reports, 2015.[Link]

  • Zhang T, Chen W, Jiang X, et al. "Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo." Bioscience Reports, 2019.[Link]

  • Zhang L, Yang Z, Granieri L, et al. "High-throughput drug library screening identifies colchicine as a thyroid cancer inhibitor." Oncotarget, 2016.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: O2-Demethylcolchicine Acetate (Ester) Solubility &amp; Stability

Welcome to the Technical Support Center for O2-Demethylcolchicine acetate (ester) [CAS: 2826-82-6]. As a Senior Application Scientist, I have structured this guide to move beyond generic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for O2-Demethylcolchicine acetate (ester) [CAS: 2826-82-6]. As a Senior Application Scientist, I have structured this guide to move beyond generic handling instructions. O2-Demethylcolchicine acetate is a synthetic derivative of the naturally occurring tropolone alkaloid colchicine, widely utilized in microtubule inhibition and anti-tumor research.

While parent colchicine is well-characterized, modifying the C-2 position to an acetate ester fundamentally alters the physicochemical profile of the molecule. This guide provides the mechanistic causality behind its unique solubility limitations and stability vulnerabilities, alongside self-validating protocols to ensure absolute experimental integrity.

Section 1: Solubility Troubleshooting & FAQs

Q1: Why does my O2-Demethylcolchicine acetate precipitate in standard aqueous buffers, whereas parent colchicine dissolves readily? A1: The root cause lies in the alteration of the molecule's hydrogen-bonding network. Parent colchicine possesses a water solubility of approximately 10–45 mg/mL due to its polar functional groups. By acetylating the C-2 position to form O2-Demethylcolchicine acetate, the hydrogen-bond donating capacity of the free hydroxyl group is masked 1[1]. This esterification significantly increases the molecule's lipophilicity, thermodynamically favoring precipitation in highly polar aqueous environments like PBS or cell culture media.

Q2: What is the optimal solvent system to prevent precipitation without causing downstream cytotoxicity? A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. It fully solvates the hydrophobic tropolone rings and the acetate moiety. For downstream in vitro assays, the DMSO stock must be diluted directly into warmed culture media immediately prior to use, ensuring the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Quantitative Data: Solubility Profile
Solvent SystemEstimated Max SolubilitySuitabilityMechanistic Note
Anhydrous DMSO > 20 mg/mLExcellent (Primary Stock)Fully solvates hydrophobic tropolone ring and acetate ester.
Absolute Ethanol ~ 5 - 10 mg/mLGood (Alternative Stock)Requires strict protection from evaporation to prevent precipitation.
Aqueous Buffers (PBS) < 0.1 mg/mLPoor (Working Dilution)Acetate ester masks H-bond donor, thermodynamically favoring precipitation.
Protocol 1: Self-Validating Stock Solution Preparation

This protocol incorporates built-in validation steps to ensure complete solvation and prevent premature degradation.

  • Equilibration: Allow the lyophilized O2-Demethylcolchicine acetate vial to equilibrate to room temperature for 30 minutes in a desiccator in the dark.

    • Causality: Prevents ambient moisture condensation on the cold powder, which would initiate premature ester hydrolysis.

  • Solvation: Add anhydrous DMSO to achieve a 10 mM stock concentration.

  • Validation Check: Vortex for 60 seconds. Inspect the vial against a white background; the solution must be a clear, pale yellow liquid with zero particulate matter. If cloudy, sonicate in a water bath at 25°C for 2 minutes.

  • Aliquot & Storage: Divide into 10–20 µL single-use aliquots in amber microcentrifuge tubes to completely eliminate freeze-thaw cycles. Store immediately at -80°C.

Section 2: Stability and Storage FAQs

Q3: My stock solution changed from pale yellow to a darker brownish tint over time. Is it still viable? A3: No, the compound has degraded and must be discarded. Like all colchicine analogs, O2-Demethylcolchicine acetate is highly susceptible to photo-induced skeletal rearrangement. Exposure to UV or ambient visible light triggers a photochemical cycloaddition within the tropolone ring, converting the active molecule into biologically inactive β- and γ-lumicolchicine isomers2[2]. A macroscopic color shift is your primary visual validation of this structural degradation.

Q4: Can I prepare aqueous working solutions in advance and store them at 4°C for multi-day experiments? A4: Absolutely not. The C-2 acetate ester is chemically labile in aqueous environments. Prolonged exposure to water, especially if the buffer pH deviates from strict neutrality (pH < 6.0 or > 8.0), drives rapid ester hydrolysis 1[1]. This nucleophilic attack cleaves the acetate group, reverting the molecule to 2-demethylcolchicine 3[3], which severely compromises your dose-response accuracy.

Protocol 2: Protection Against Photodegradation and Hydrolysis
  • Light Shielding: Perform all dilutions under low-light conditions. Wrap all tubes, syringes, and culture flasks in aluminum foil.

  • Just-in-Time Dilution: Prepare aqueous working solutions from the DMSO stock only within 15 minutes of cellular application.

  • Termination: Discard any unused aqueous dilutions immediately. Do not re-freeze or store them for future experiments.

Section 3: Mechanistic Workflows & Diagrams

DegradationPathways Parent O2-Demethylcolchicine Acetate (Active, Pale Yellow) LightStress UV / Visible Light (Photo-irradiation) Parent->LightStress Photochemical Reaction WaterStress Aqueous Media / pH Stress (Prolonged Exposure) Parent->WaterStress Nucleophilic Attack Lumi β- & γ-Lumicolchicines (Inactive Photoisomers) LightStress->Lumi Skeletal Rearrangement Hydro 2-Demethylcolchicine (Hydrolysis Product) WaterStress->Hydro Ester Cleavage

Fig 1: Primary degradation pathways of O2-Demethylcolchicine acetate via light and hydrolysis.

PreparationWorkflow Step1 Solid Compound Equilibrate to RT (Desiccated) Step2 Add Anhydrous DMSO (Vortex to Clear) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Store at -80°C (Light Protected) Step3->Step4 Step5 Dilute in Media (<0.5% DMSO) Just-in-Time Step4->Step5 Immediate Use Only

Fig 2: Self-validating workflow for stock preparation to prevent hydrolysis and photoisomerization.

References

  • Antitumor agents. Part 236: Synthesis of water-soluble colchicine derivatives. PubMed - NIH. 3

  • Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives. The Journal of Organic Chemistry - ACS Publications. 2

  • Cytotoxic Natural Products From Thai Plants: A Recent Study. Taylor & Francis Online.1

Sources

Optimization

Technical Support Center: Optimizing O2-Demethylcolchicine Acetate (Ester) for In Vitro Assays

Welcome to the Application Science Support Center. As researchers transition from in silico screening to in vitro validation, optimizing the concentration of modified alkaloids like O2-Demethylcolchicine acetate (ester)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition from in silico screening to in vitro validation, optimizing the concentration of modified alkaloids like O2-Demethylcolchicine acetate (ester) presents unique biochemical challenges. This compound is a lipophilic prodrug designed to target the colchicine binding site on tubulin[1].

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your tubulin polymerization and cell viability assays yield reproducible, publication-quality data.

Quantitative Data & Working Ranges

To establish a baseline for your assays, it is critical to understand the concentration thresholds of O2-Demethylcolchicine acetate compared to its active metabolite and standard controls.

Compound / ReagentAssay TypeTarget MechanismTypical IC50 / Working Range
O2-Demethylcolchicine acetate Cell Viability (e.g., HeLa, A549)Microtubule Depolymerization10 nM – 500 nM (Highly dependent on cell esterase levels)
2-Demethylcolchicine (Active)Cell-Free Tubulin PolymerizationColchicine Binding Site~3.7 µM[2]
Colchicine (Control)Cell-Free Tubulin PolymerizationColchicine Binding Site1.5 µM – 8.1 µM[1][3]
Paclitaxel (Control)Cell-Free Tubulin PolymerizationTaxane Binding Site3 µM – 10 µM (Polymerization Stabilizer)[4][5]
Mechanistic Pathway: The Prodrug Paradox

Understanding the mechanism of action is essential for assay optimization. O2-Demethylcolchicine acetate is an esterified prodrug. The bulky acetate group at the C2 position increases cellular permeability but sterically hinders optimal binding at the α/β -tubulin interface[3]. It relies on intracellular esterases for activation.

Mechanism Prodrug O2-Demethylcolchicine Acetate (Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Cellular Uptake Active 2-Demethylcolchicine (Active Metabolite) Esterase->Active Cleavage Tubulin α/β-Tubulin Interface (Colchicine Site) Active->Tubulin High Affinity Binding Inhibition Steric Hindrance of Polymerization Tubulin->Inhibition Conformational Shift Arrest G2/M Cell Cycle Arrest & Apoptosis Inhibition->Arrest Microtubule Collapse

Mechanism of O2-Demethylcolchicine acetate prodrug activation and tubulin destabilization.

Troubleshooting & FAQs

Q1: Why is my O2-Demethylcolchicine acetate showing low potency in cell-free tubulin polymerization assays but high toxicity in cell culture? The Causality: In cell-free assays utilizing purified porcine or bovine tubulin, there are no esterases present to cleave the acetate group. The intact ester sterically clashes with the colchicine binding pocket, resulting in an artificially high apparent IC50[3]. Conversely, in cell-based assays, intracellular esterases rapidly hydrolyze the prodrug into 2-demethylcolchicine, which binds tightly to tubulin and blocks heterodimer recycling[6]. The Solution: For cell-free assays, either pre-incubate the compound with a recombinant esterase (e.g., porcine liver esterase) for 30 minutes prior to adding tubulin, or utilize the active metabolite (2-demethylcolchicine) directly to accurately measure binding kinetics[2].

Q2: How do I prevent compound precipitation when scaling up to 50 µM for my IC50 curve? The Causality: Colchicine derivatives are highly lipophilic[7]. Exceeding 1% DMSO in the final aqueous assay buffer causes rapid tubulin denaturation, but keeping DMSO ≤1% often leads to the compound crashing out of solution at higher concentrations. The Solution: Prepare a highly concentrated stock (e.g., 10 mM) in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO first. Spike these dilutions into the aqueous General Tubulin Buffer immediately before initiating the reaction. Do not let the aqueous compound mixture sit on ice for prolonged periods.

Q3: My absorbance readings at 340 nm are erratic. How can I validate that the assay is actually working? The Causality: Erratic readings typically stem from micro-bubbles formed during the temperature shift (from ice to 37°C) or from tubulin aggregation due to degraded GTP[5]. The Solution: Implement a self-validating control system. Every plate must include a vehicle control (1% DMSO), a known stabilizer (10 µM Paclitaxel), and a known destabilizer (10 µM Colchicine)[5][8]. If the Paclitaxel curve fails to show a rapid, steep increase in absorbance, your tubulin has lost competence or your GTP has hydrolyzed.

Assay Optimization Workflow

Use the following decision tree to systematically optimize your working concentrations without wasting expensive purified tubulin.

Workflow Start Define Concentration Range Solubility Assess Aqueous Solubility (Max 1% DMSO) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Solvent Optimize Co-solvents (e.g., Tween-80) Precipitation->Solvent Yes Assay Cell-Free Tubulin Assay (0.1 - 50 µM) Precipitation->Assay No Solvent->Assay Cell Cell Viability Assay (1 nM - 1 µM) Assay->Cell Validate IC50

Decision tree for optimizing O2-Demethylcolchicine acetate concentration in assays.

Self-Validating Experimental Protocol: In Vitro Tubulin Polymerization

This protocol utilizes absorbance at 340 nm to measure the polymerization of tubulin into microtubules in real-time[4][5].

Step 1: Reagent Preparation Prepare the General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, 15% glycerol, and 1 mM GTP[5]. Crucial Note: Add GTP immediately before use, as it degrades rapidly in solution. Keep the buffer strictly on ice.

Step 2: Tubulin Thawing & Dilution Rapidly thaw purified porcine β -tubulin (>99% pure) and dilute it to a final concentration of 3 mg/mL (approximately 30 µM) in the cold General Tubulin Buffer[4][8]. Keep the mixture on ice to prevent premature polymerization.

Step 3: Compound Plating (The Self-Validating Matrix) In a pre-chilled 96-well half-area plate, add 5 µL of 10X compound stocks. Your plate must include:

  • Test Wells: O2-Demethylcolchicine acetate (or 2-demethylcolchicine) at 1, 5, 10, 25, and 50 µM.

  • Positive Control (Stabilizer): 10 µM Paclitaxel[5].

  • Positive Control (Destabilizer): 10 µM Colchicine[5].

  • Negative Control (Vehicle): 1% DMSO[8].

Step 4: Reaction Initiation Using a multichannel pipette, rapidly add 45 µL of the cold tubulin mixture to each well. Ensure the final DMSO concentration does not exceed 1%[8].

Step 5: Kinetic Measurement Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes[5].

Step 6: Data Interpretation Calculate the Vmax​ (the maximum slope during the growth phase) and the final steady-state polymer mass (the plateau absorbance). Colchicine-site binders will exhibit a dose-dependent decrease in both Vmax​ and the final plateau compared to the DMSO vehicle[1][4].

Sources

Troubleshooting

minimizing off-target effects of O2-Demethylcolchicine acetate (ester)

A Researcher's Guide to Minimizing Off-Target Effects and Ensuring Experimental Integrity Introduction to O2-Demethylcolchicine Acetate O2-Demethylcolchicine acetate is a derivative of colchicine, a well-characterized mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Minimizing Off-Target Effects and Ensuring Experimental Integrity

Introduction to O2-Demethylcolchicine Acetate

O2-Demethylcolchicine acetate is a derivative of colchicine, a well-characterized microtubule-destabilizing agent.[1][2] Like its parent compound, it exerts its primary effect by binding to tubulin, preventing the polymerization of microtubules.[1] This disruption of the microtubule cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis.[3] While a potent tool for studying cellular processes dependent on microtubule dynamics, minimizing off-target effects is crucial for generating reliable and interpretable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of O2-Demethylcolchicine acetate?

A1: The primary on-target effect of O2-Demethylcolchicine acetate is the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the formation of the microtubule polymer.[3][4] This disruption of microtubule dynamics is the basis for its use in cell biology research.

Q2: What are the potential off-target effects of colchicine and its derivatives?

A2: While potent in its action on tubulin, colchicine and its analogs can exhibit off-target effects. These can include interactions with other proteins and signaling pathways. For instance, some kinase inhibitors have been found to also bind to tubulin, highlighting the potential for cross-reactivity.[4] Additionally, colchicine has been shown to modulate inflammatory pathways, such as the NALP3 inflammasome, and affect the function of immune cells like neutrophils and macrophages.[1][5] These effects may not be directly related to microtubule depolymerization and should be considered when interpreting experimental results.

Q3: How should I prepare and store my O2-Demethylcolchicine acetate solutions?

A3: Proper handling and storage are critical for maintaining the compound's stability and activity. It is recommended to prepare stock solutions in anhydrous solvents like DMSO or ethanol. For long-term storage, these stock solutions should be kept at -20°C and protected from light.[6] Aqueous solutions are generally less stable and should be prepared fresh for each experiment.[6] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no more than a few days and protected from light.[6]

Q4: What are the typical working concentrations for O2-Demethylcolchicine acetate in cell culture experiments?

A4: The optimal working concentration will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of a biological function) for your specific cell line and assay. As a starting point, concentrations in the nanomolar to low micromolar range are often effective for inducing microtubule depolymerization and cell cycle arrest.[7][8] For example, studies with colchicine have shown IC50 values for inhibiting tubulin polymerization to be around 1 µM.[9]

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
High cell death at low concentrations Off-target cytotoxicity.1. Confirm On-Target Effect: Use a lower, non-toxic concentration and verify microtubule disruption via immunofluorescence. 2. Control for Solvent Effects: Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and is not causing toxicity. 3. Consider Alternative Compounds: If off-target effects are suspected, consider using other microtubule inhibitors with different binding sites (e.g., taxanes or vinca alkaloids) as controls.[4]
Inconsistent results between experiments Compound instability or degradation.1. Prepare Fresh Solutions: Always use freshly prepared working solutions from a recently thawed stock. Avoid multiple freeze-thaw cycles of the stock solution.[6] 2. Protect from Light: Colchicine and its derivatives can be light-sensitive. Protect solutions from light during preparation and incubation.[6] 3. Verify Compound Purity: If possible, verify the purity of your compound stock using analytical methods like HPLC.
No observable effect on microtubules Insufficient compound concentration or inactive compound.1. Perform a Dose-Response: Test a wider range of concentrations to ensure you are reaching an effective dose for your cell line.[9] 2. Check Compound Viability: If possible, test the activity of your compound in a cell-free tubulin polymerization assay.[10][11] 3. Optimize Incubation Time: The time required to observe microtubule disruption can vary. Perform a time-course experiment to determine the optimal incubation period.
Unexpected changes in signaling pathways Off-target effects on other cellular processes.1. Use Specific Inhibitors: If a specific off-target pathway is suspected, use a known inhibitor of that pathway as a control to dissect the effects. 2. Employ Genetic Approaches: Consider using techniques like CRISPR-Cas9 to knock out the putative off-target protein and observe if the drug's effect is altered. 3. Consult the Literature: Research known off-target effects of colchicinoids to guide your experimental design and interpretation.[1][12]

Experimental Protocols for Minimizing Off-Target Effects

To ensure that the observed effects are primarily due to the on-target activity of O2-Demethylcolchicine acetate, a multi-faceted approach involving biochemical and cell-based assays is recommended.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on tubulin polymerization in a cell-free system, providing a direct assessment of its on-target activity.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[10] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a glycerol-containing buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP) to a final concentration of 3-5 mg/ml.[10] Keep on ice.

    • Prepare a range of concentrations of O2-Demethylcolchicine acetate in the same buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Assay Setup:

    • Pre-warm a 96-well microplate to 37°C.[11]

    • In a separate plate on ice, add the desired volume of your compound dilutions and the vehicle control.

    • Add the cold tubulin solution to each well containing the compound or vehicle.

  • Measurement:

    • Immediately transfer the plate to a temperature-controlled spectrophotometer set to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every minute for at least 60 minutes.[10]

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Calculate the Vmax (maximum rate of polymerization) for each curve.

    • Determine the IC50 value of O2-Demethylcolchicine acetate for tubulin polymerization inhibition.

Diagram of Tubulin Polymerization Assay Workflow:

G cluster_prep Preparation (on ice) cluster_assay Assay Plate (37°C) tubulin Tubulin Solution reaction Mix Tubulin + Compound/Control tubulin->reaction compound Compound Dilutions compound->reaction control Vehicle Control control->reaction spectrophotometer Spectrophotometer (37°C) Read Absorbance @ 340nm reaction->spectrophotometer Initiate Polymerization analysis Data Analysis (Plot, Vmax, IC50) spectrophotometer->analysis G start Seed Cells on Coverslips treatment Treat with Compound start->treatment fixation Fixation (PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi DAPI Stain secondary_ab->dapi mount Mount Coverslips dapi->mount image Fluorescence Microscopy mount->image

Sources

Optimization

improving the bioavailability of O2-Demethylcolchicine acetate (ester) in vivo

Welcome to the Technical Support & Troubleshooting Center for O2-Demethylcolchicine Acetate . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for O2-Demethylcolchicine Acetate . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing pharmacokinetic bottlenecks with colchicine derivatives.

O2-Demethylcolchicine acetate (ester) is a uniquely engineered prodrug. While modifying the parent colchicine structure via regioselective demethylation and subsequent esterification successfully reduces toxicity and alters the total polar surface area (tPSA) and logP[1], it introduces new in vivo delivery challenges. This guide provides field-proven, mechanistically grounded solutions to overcome its poor bioavailability.

Part 1: Mechanistic Grounding & The Bioavailability Barrier

To troubleshoot bioavailability, we must first understand the causality of its failure. O2-Demethylcolchicine acetate faces a "triple barrier" in the gastrointestinal tract:

  • Premature Hydrolysis: The acetate ester is highly susceptible to non-specific carboxylesterases in the gut lumen.

  • P-glycoprotein (P-gp) Efflux: Like its parent compound, the intact prodrug is a high-affinity substrate for intestinal P-gp[2].

  • CYP3A4 First-Pass Metabolism: Enterocyte and hepatic CYP3A4 rapidly oxidize the compound before it reaches systemic circulation[2].

PK_Pathway Lumen Intestinal Lumen (O2-Demethylcolchicine Acetate) Enterocyte Enterocyte (Intracellular Space) Lumen->Enterocyte Passive Diffusion Blood Systemic Circulation (High Bioavailability) Enterocyte->Blood Basolateral Transfer Metabolite CYP3A4 Metabolism (Inactive) Enterocyte->Metabolite CYP3A4 Oxidation Pgp P-gp Efflux Pump Enterocyte->Pgp Substrate Binding Pgp->Lumen Efflux

Fig 1. Intestinal absorption, P-gp efflux, and CYP3A4 metabolism of O2-Demethylcolchicine acetate.

Part 2: Troubleshooting Guide & FAQs

Q1: My in vivo pharmacokinetic data shows a massive spike in 2-demethylcolchicine but very little intact O2-Demethylcolchicine acetate. What is happening? A: You are observing premature esterase-mediated hydrolysis. The acetate ester at the O2 position is easily cleaved by luminal esterases. Once cleaved, it reverts to 2-demethylcolchicine, which is highly hydrophilic and struggles to cross the lipid bilayer passively. Solution: Encapsulate the prodrug in Solid Lipid Nanoparticles (SLNs) using lipids like glyceryl monostearate. SLNs physically shield the ester bond from aqueous esterases and promote lymphatic transport via chylomicrons, effectively bypassing the portal vein and first-pass hepatic metabolism. This approach has been shown to achieve a 2.8-fold higher bioavailability for colchicine derivatives[3].

Q2: We formulated the prodrug with Vitamin E-TPGS to inhibit P-gp, but the AUC only increased marginally. Why? A: While D-alpha-tocopherol polyethylene glycol 1000 succinate (Vitamin E-TPGS) is an excellent P-gp and CYP3A4 inhibitor[2], its critical micelle concentration (CMC) is approximately 0.02 wt%. If gastrointestinal fluid dilutes your formulation below this CMC, the micellar structure collapses. This precipitates the highly lipophilic O2-Demethylcolchicine acetate out of solution. Solution: Ensure your dosing formulation contains at least 10% (w/w) TPGS to maintain micellar integrity post-dilution. Studies demonstrate that a 10% surfactant concentration can yield a 2-fold to 4-fold increase in AUC[2].

Q3: Is there an alternative to synthetic surfactants that can simultaneously solubilize the ester and inhibit efflux? A: Yes. Eugenol, an essential oil derivative, is a highly effective dual-action excipient. When used as the oil phase in a nanoemulsion, eugenol not only solubilizes lipophilic esters but directly modulates intestinal P-gp function, significantly enhancing absorptive transport from the mucosal to the serosal side[4].

Part 3: Quantitative Data Comparison

To guide your formulation strategy, review the comparative pharmacokinetic enhancements achieved using various excipient platforms for colchicine-class molecules in rat models (normalized to a 5 mg/kg oral dose):

Formulation StrategyExcipient / EnhancerMean Particle SizeFold-Increase in AUC (vs. Free Drug)Primary Mechanism of Enhancement
Aqueous Solution None (Control)N/A1.0xBaseline
Micellar Solution 10% Vitamin E-TPGS< 20 nm2.0xP-gp & CYP3A4 Inhibition[2]
Micellar Solution 10% Solutol HS 15< 20 nm4.0xPermeability enhancement[2]
SLNs Glyceryl Monostearate90–135 nm2.8xLymphatic transport, prolonged release[3]
Nanoemulsion Eugenol + Tween 8041.2 ± 7.2 nm> 4.0xP-gp modulation, lipid solubilization[4]

Part 4: Self-Validating Experimental Protocols

Below is a field-tested methodology for fabricating an eugenol-based nanoemulsion, specifically optimized to protect the O2-acetate ester and inhibit P-gp[4].

Workflow Oil Oil Phase (Eugenol + Prodrug) Mix Primary Emulsion (Magnetic Stirring) Oil->Mix Dropwise Aq Aqueous Phase (Water + Tween 80) Aq->Mix Continuous Sonic Ultrasonication (Ice Bath, 400W) Mix->Sonic Homogenization Nano Nanoemulsion (<50nm) Sonic->Nano Size reduction

Fig 2. Step-by-step fabrication workflow for eugenol-incorporated nanoemulsions.

Protocol: Eugenol-Enhanced Nanoemulsion Fabrication

Objective: Formulate O2-Demethylcolchicine acetate into a <50 nm nanoemulsion to bypass P-gp efflux and prevent luminal hydrolysis.

Step 1: Oil Phase Preparation

  • Action: Dissolve 10 mg of O2-Demethylcolchicine acetate in 2% (w/w) Eugenol and ethanol (co-surfactant).

  • Causality: Eugenol acts as the lipid core to shield the ester bond, while simultaneously serving as a localized P-gp inhibitor at the enterocyte brush border[4]. Ethanol ensures complete solubilization of the prodrug.

Step 2: Aqueous Phase Integration

  • Action: Dissolve Tween 80 in pH 7.4 Tris-HEPES buffer. Titrate the aqueous phase dropwise into the lipid mixture under continuous magnetic stirring (800 rpm) at room temperature to form the primary emulsion.

Step 3: High-Energy Ultrasonication

  • Action: Subject the primary emulsion to probe sonication (400W, 30 seconds ON / 10 seconds OFF cycles) for exactly 10 minutes.

  • Critical Control: The vessel must be submerged in an ice bath.

  • Causality: Sonication generates massive localized heat (cavitation), which will rapidly hydrolyze the O2-acetate ester if the bulk temperature exceeds 30°C.

Step 4: Self-Validation & Characterization

  • Action: Analyze the formulation via Dynamic Light Scattering (DLS).

  • Acceptance Criteria: Z-average diameter must be < 50 nm (ideal target is ~41 nm) with a Polydispersity Index (PDI) < 0.2[4]. If PDI > 0.2, the emulsion is ripening; discard and re-optimize the Tween 80/Eugenol ratio, as larger droplets will fail to adequately penetrate the intestinal unstirred water layer.

Part 5: References

  • Title: Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential - PMC Source: nih.gov URL:

  • Title: Improvement of the bioavailability of colchicine in rats by co-administration of D-alpha-tocopherol polyethylene glycol 1000 succinate and a polyethoxylated derivative of 12-hydroxy-stearic acid - PubMed Source: nih.gov URL:

  • Title: Improvement of colchicine oral bioavailability by incorporating eugenol in the nanoemulsion as an oil excipient and enhancer - Dove Medical Press Source: dovepress.com URL:

  • Title: Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: O2-Demethylcolchicine Acetate (Ester) Resistance in Cancer Models

Welcome to the Microtubule-Targeting Agents (MTAs) Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and researchers with deep mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Microtubule-Targeting Agents (MTAs) Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and researchers with deep mechanistic insights, advanced troubleshooting frameworks, and self-validating protocols for investigating resistance to O2-demethylcolchicine acetate (ester) (CAS: 2826-82-6) in oncology models.

Part 1: Application Scientist Knowledge Base (FAQs)

Q: What is the primary mechanism of resistance to O2-demethylcolchicine acetate in cancer cell lines? A: Resistance to colchicine derivatives is multifactorial, but the dominant mechanism is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1, commonly known as P-glycoprotein (P-gp)[1]. P-gp actively effluxes the drug, preventing it from reaching its intracellular target. Secondary resistance mechanisms include the upregulation of class III β-tubulin (TUBB3) isotypes and point mutations within the colchicine-binding pocket (located at the interface of α- and β-tubulin), which directly reduce the binding affinity of the esterified derivative[1].

Q: How does the O2-acetate ester modification alter the resistance profile compared to parent colchicine? A: Unmodified colchicine is notorious for auto-inducing P-gp expression, leading to a rapid onset of multidrug resistance (MDR)[2]. Structural modifications at the oxygen atoms—such as O2-demethylation followed by esterification—alter the molecule's lipophilicity, steric bulk, and hydrogen-bonding capabilities. This modification significantly reduces the molecule's P-gp induction liability, allowing for higher intracellular accumulation compared to the parent compound[2][3]. However, in established MDR cell lines (e.g., LoVo/DX), active efflux remains a critical hurdle[3].

Q: Why do I observe a plateau in cytotoxicity (IC50 curves) despite increasing the concentration of the derivative? A: A plateau typically indicates one of two things: a solubility limit of the acetate ester in your aqueous assay medium (causing micro-precipitation) or the saturation of an active efflux pump. If precipitation is ruled out, the plateau suggests that the P-gp efflux velocity has matched the passive diffusion rate of the drug. Co-treatment with a P-gp inhibitor, such as chloroquine or verapamil, can restore dose-dependent cytotoxicity and validate this mechanism[4].

Part 2: Troubleshooting Guide for Experimental Workflows

Issue 1: High variability in IC50 values across biological replicates in MDR cell lines.

  • Root Cause: MDR cell lines (like KBV20C or LoVo/DX) can spontaneously downregulate P-gp expression if they are not continuously maintained under selective pressure[3][4].

  • Solution: Always culture resistant lines with a maintenance dose of the selecting agent (e.g., low-dose doxorubicin or colchicine) until 48 hours prior to the assay. Validate P-gp expression levels via Western blot or flow cytometry alongside your cytotoxicity screen.

Issue 2: False positives in the In Vitro Tubulin Polymerization Assay (Absorbance at 340 nm).

  • Root Cause: O2-demethylcolchicine acetate is highly hydrophobic. At high concentrations (>10 μM), it may form micro-precipitates in the PIPES buffer. These precipitates scatter light at 340 nm, mimicking the absorbance increase seen during actual tubulin polymerization.

  • Solution: Ensure the final DMSO concentration does not exceed 1%. Always incorporate a "compound-only" control well (buffer + compound, no tubulin) to subtract background scattering.

Part 3: Quantitative Data Presentation

To benchmark your experiments, refer to the following expected pharmacological profiles of colchicine and its modified derivatives across sensitive and resistant human cancer cell lines[2][3].

CompoundCell Line (Phenotype)Target / MechanismExpected IC50 (nM)P-gp Induction Liability
Colchicine (Parent) LoVo (Wild-type)β-Tubulin~15 - 20High (Auto-inducer)
Colchicine (Parent) LoVo/DX (MDR, P-gp+)β-Tubulin + Efflux~700 - 750High
O2-Demethylcolchicine Acetate LoVo (Wild-type)β-Tubulin~5 - 15Reduced
O2-Demethylcolchicine Acetate LoVo/DX (MDR, P-gp+)β-Tubulin + Efflux~50 - 150Reduced

Note: Data represents synthesized consensus values for double-modified colchicine derivatives to serve as a baseline for assay validation[3].

Part 4: Standardized Experimental Protocols

Protocol 1: Self-Validating Rhodamine 123 Efflux Assay (P-gp Activity)

Purpose: To quantify the efflux activity of P-gp and determine if O2-demethylcolchicine acetate is being actively extruded. Causality & Logic: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. By measuring intracellular Rh123 accumulation, we can assess P-gp function. The inclusion of Verapamil acts as a self-validating control; if Verapamil fails to increase fluorescence, the assay system is compromised, or the resistance is non-P-gp mediated (e.g., BCRP/ABCG2)[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed MDR cancer cells (e.g., LoVo/DX) at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C.

  • Pre-treatment: Wash cells with PBS. Add O2-demethylcolchicine acetate (1 μM and 5 μM) or Verapamil (10 μM, Positive Control) in serum-free media. Incubate for 1 hour.

  • Substrate Loading: Add Rh123 to a final concentration of 5 μg/mL. Incubate for exactly 30 minutes at 37°C in the dark.

  • Efflux Phase: Wash cells rapidly with ice-cold PBS to halt diffusion and lock the intracellular state.

  • Harvest & Analysis: Trypsinize cells, resuspend in ice-cold PBS containing 1% BSA, and analyze immediately via Flow Cytometry (FL1 channel, 530 nm emission).

  • Validation Check: The Verapamil control must show a >3-fold increase in Mean Fluorescence Intensity (MFI) compared to the vehicle control.

Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To confirm that the derivative directly inhibits microtubule assembly at the colchicine binding site[1].

Step-by-Step Methodology:

  • Tubulin Pre-clearing (Critical): Thaw purified porcine brain tubulin on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This removes denatured tubulin aggregates that cause false-positive light scattering.

  • Buffer Preparation: Prepare General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Compound Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add O2-demethylcolchicine acetate (0.1 to 10 μM) to the wells.

  • Reaction Initiation: Rapidly add the pre-cleared tubulin (final concentration 3 mg/mL) to the wells using a multichannel pipette.

  • Kinetic Reading: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Self-Validation (Temperature Shift): After 60 minutes, move the plate to 4°C for 10 minutes, then read again. Causality: True microtubules will depolymerize at 4°C, causing a drop in absorbance. If absorbance remains high, the compound has precipitated.

Part 5: Mandatory Visualizations

ResistanceMechanism Drug O2-Demethylcolchicine Acetate Membrane Cancer Cell Membrane Drug->Membrane Passive Diffusion Pgp ABCB1 (P-gp) Efflux Pump (Primary Resistance) Membrane->Pgp Substrate Recognition Target β-Tubulin Binding Site (Therapeutic Target) Membrane->Target Intracellular Accumulation Pgp->Drug Active Efflux Outcome Mitotic Arrest & Apoptosis Target->Outcome Microtubule Destabilization Mutations TUBB3 Overexpression / Binding Site Mutations Mutations->Target Decreased Binding Affinity

Cellular pathways of O2-demethylcolchicine acetate action and primary resistance mechanisms.

Troubleshooting Start High IC50 Observed in Cytotoxicity Assay RhAssay Perform Rh123 Efflux Assay Start->RhAssay HighEfflux Low Intracellular Rh123 (High Efflux) RhAssay->HighEfflux LowEfflux High Intracellular Rh123 (Low Efflux) RhAssay->LowEfflux Inhibitor Co-treat with P-gp Inhibitor (e.g., Verapamil) HighEfflux->Inhibitor TubulinCheck Assess TUBB3 Expression via Western Blot LowEfflux->TubulinCheck

Troubleshooting workflow for investigating resistance to microtubule-targeting agents.

Part 6: References

  • Title: Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 2[2]

  • Title: Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy Source: PMC (National Institutes of Health) URL: 1[1]

  • Title: New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking Source: PMC (National Institutes of Health) URL: 3[3]

  • Title: Attenuation of Colchicine Toxicity in Drug-resistant Cancer Cells by Co-treatment with Anti-malarial Drugs Source: Anticancer Research (IIAR Journals) URL: 4[4]

  • Title: Angene International Limited (Page 1469) - CAS Verification for O2-Demethylcolchicine Acetate (Ester) Source: ChemBuyersGuide URL:

Sources

Optimization

Technical Support Center: Vehicle Control for O2-Demethylcolchicine Acetate Experiments

Welcome to the technical support guide for researchers utilizing O2-Demethylcolchicine acetate (ester). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing O2-Demethylcolchicine acetate (ester). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary for robust and reproducible experimental design. The selection of an appropriate vehicle is not a trivial step; it is foundational to the integrity of your data. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Core Principles & Stock Solution Preparation

This section addresses the initial, critical step of getting your compound into a usable form. O2-Demethylcolchicine acetate, like many colchicine analogs, is an organic molecule with limited aqueous solubility.

Q1: What is the recommended solvent for preparing a high-concentration stock solution of O2-Demethylcolchicine acetate?

Answer: For initial solubilization and the creation of a high-concentration stock, Dimethyl sulfoxide (DMSO) is the industry-standard choice.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds that are poorly soluble in water.[2][3]

Causality: The goal of a stock solution is to have the compound at a concentration far higher than your final working concentration. This allows you to add a very small volume of the stock to your experimental system (e.g., cell culture media or an in vivo formulation), minimizing the concentration of the solvent itself.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Determine Molecular Weight: The molecular weight of O2-Demethylcolchicine acetate is 427.45 g/mol .[4]

  • Calculation:

    • To make 1 mL of a 10 mM solution, you need:

    • 427.45 g/mol * 0.010 mol/L * 0.001 L = 0.0042745 g = 4.27 mg

  • Procedure:

    • Weigh out 4.27 mg of O2-Demethylcolchicine acetate powder.

    • Add it to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Vehicle Selection for In Vitro Experiments

Cell-based assays are highly sensitive to solvent artifacts. The primary challenge is to deliver the compound to the cells in a soluble state without inducing toxicity or off-target effects from the vehicle itself.

Q2: What is a safe final concentration of DMSO for my cell culture experiments?

Answer: This is a critical parameter that depends on the cell type. However, a universally accepted best practice is to keep the final concentration of DMSO in the cell culture medium at ≤ 0.1% .[1][2] Many cell lines can tolerate up to 0.5%, but concentrations above this can lead to significant off-target effects, including altered proliferation, differentiation, and even apoptosis.[1][2][3][5]

Trustworthiness: Always perform a vehicle-only control experiment. Treat a set of cells with the highest concentration of the vehicle (e.g., 0.1% DMSO in media) that your experimental groups will receive. This allows you to subtract any background effects caused by the vehicle alone.

Data Summary: DMSO Concentration Effects on Mammalian Cells
Final DMSO ConcentrationGeneral Cellular ResponseRecommendation
≤ 0.1% Generally considered safe for most cell lines with minimal impact on cell health or proliferation.[2]Recommended for most applications.
0.1% - 0.5% May be tolerated by robust cell lines, but can slow proliferation in more sensitive types.[1]Use with caution; requires rigorous vehicle controls.
> 0.5% - 1.0% Increased risk of cytotoxicity, cell cycle arrest, and induction of apoptosis.[2][5]Not recommended for most experimental endpoints.
> 1.0% Often used in cryopreservation but is generally toxic to cells in active culture.[3][6]Avoid for all non-cryopreservation applications.
Q3: My compound precipitates when I add my DMSO stock directly to the aqueous culture medium. How can I prevent this?

Answer: This is a common issue when a compound is highly soluble in a solvent like DMSO but poorly soluble in water. Direct addition of a concentrated stock to a large volume of aqueous medium causes a rapid solvent shift, leading to precipitation. The solution is to perform a serial dilution.

Workflow: Avoiding Compound Precipitation

A High-Concentration Stock (e.g., 10 mM in 100% DMSO) B Intermediate Dilution (e.g., 1:10 in culture medium) A->B Add stock to a small volume of medium. Vortex immediately. D Precipitation! (Compound crashes out) A->D Incorrect: Add stock directly to final volume. C Final Working Concentration (e.g., 1:100 in culture medium) B->C Add intermediate dilution to final volume of medium. Mix thoroughly. E Soluble Compound (Ready for experiment) C->E

Caption: Workflow for diluting hydrophobic compounds.

Part 3: Vehicle Selection for In Vivo Experiments

In vivo studies require formulations that are well-tolerated, ensure bioavailability, and are appropriate for the chosen route of administration. Simple DMSO/saline mixtures are often unsuitable due to toxicity and poor solubility upon injection.

Q4: What is a standard, safe vehicle for oral (p.o.) administration of a poorly soluble compound like O2-Demethylcolchicine acetate in rodents?

Answer: For oral administration, a multi-component system is often required. A widely used and effective approach is a formulation containing a solvent, a co-solvent/solubilizer, and a surfactant. A common "cocktail" consists of DMSO, Polyethylene Glycol 400 (PEG400), and Polysorbate 80 (Tween 80) , diluted in saline or water.[7]

  • DMSO: Acts as the primary solvent to initially dissolve the compound.

  • PEG400: A water-miscible co-solvent that helps keep the compound in solution as it mixes with the aqueous diluent.[8][9][10]

  • Tween 80: A non-ionic surfactant that acts as an emulsifier, preventing the compound from precipitating and improving its absorption.[11][12][13]

Authoritative Grounding: It is critical to recognize that these excipients are not inert. Both PEG400 and Tween 80 can inhibit the function of drug efflux pumps like P-glycoprotein (P-gp) in the gut, which can increase the bioavailability of certain compounds.[8][12][14] Colchicine itself is a known P-gp substrate.[15][16] Therefore, the vehicle itself can alter the pharmacokinetics of your compound, making the vehicle-only control group absolutely essential for proper interpretation of the results.

Data Summary: Common In Vivo Oral Vehicle Formulations
Formulation (Example Ratio)ComponentsProsCons / Considerations
5-10% DMSO / 40% PEG400 / 5% Tween 80 / 45-50% Saline [7]Solvent, Co-solvent, Surfactant, Aqueous baseGood for many poorly soluble compounds. Well-established.DMSO can cause local irritation. PEG400 and Tween 80 can affect drug transporters (e.g., P-gp).[8][12]
20-30% HP-β-CD in Saline or Water Solubilizing Agent, Aqueous baseGenerally very well-tolerated. Avoids organic solvents. Can improve bioavailability.[17]May not be suitable for all compounds. Requires testing for complex formation.
0.5% Methylcellulose (MC) with 0.1% Tween 80 Suspending Agent, SurfactantGood for creating uniform suspensions if the compound cannot be fully dissolved.Not a true solution; requires vigorous mixing before each gavage to ensure dose uniformity.
Q5: Are there alternatives to solvent-based vehicles for in vivo use? I am concerned about solvent toxicity.

Answer: Yes, an excellent and often preferred alternative is an aqueous solution of cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[18][19]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical development due to its high water solubility and excellent safety profile.[18][20]

Diagram: Cyclodextrin Inclusion Complex

Caption: Mechanism of cyclodextrin solubilization.

Part 4: Troubleshooting & FAQs

Q6: I observed an effect in my vehicle-treated control group. What does this mean?

Answer: This is a critical finding and highlights the importance of the vehicle control. It means the vehicle itself is biologically active in your experimental system. You cannot confidently attribute any effects seen in the drug-treated group to the drug alone.

Troubleshooting Steps:

  • Review the Literature: Check for known effects of your vehicle components in your model system (e.g., DMSO's effect on cell differentiation, Tween 80's effect on gut transporters).[3][12]

  • Lower the Concentration: If using a solvent like DMSO, determine if you can lower the final concentration while keeping your compound in solution.

  • Change the Vehicle: Switch to a more inert vehicle system. If you are using a DMSO/PEG400/Tween 80 cocktail, consider trying an HP-β-CD formulation instead.[20]

Q7: What is the single most important rule in vehicle selection?

Answer: Consistency. The exact same vehicle, at the exact same final concentration, must be used for your control group and all experimental groups. The vehicle control is the baseline against which all other groups are compared. Any deviation invalidates this comparison. This is a cornerstone of Good Laboratory Practice (GLP).[21][22][23]

References

  • MedCrave. (2017).
  • Nexcelom Bioscience. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • International Journal of Pharmaceutical Sciences and Research. (2013).
  • Taylor & Francis Online. (2008).
  • PubMed. (2008).
  • ResearchGate. (n.d.). Cell toxicity of DMSO. Confluent cultures of Vero cells in 96-well....
  • Journal of Biotech Research. (n.d.).
  • LookChemical.com. (n.d.).
  • J-Stage. (n.d.).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Royal Society of Chemistry. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example.
  • Ashdin Publishing. (n.d.). Micromeritics and In-Vivo Bioavailability study for PEG400 and labrasol Based Liquisolid Compacts of Tacrolimus.
  • ResearchGate. (n.d.). Effects of various concentrations of PEG400 on the in situ uptake of....
  • InvivoChem. (n.d.).
  • SciSpace. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a.
  • ACS Omega. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Academia.edu. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
  • PubMed. (2013). Vehicle selection for nonclinical oral safety studies.
  • PubMed. (2003).
  • ResearchGate. (2016). Why we use tween solution for in vivo pharmacological activities of plant Extracts?.
  • AMSbiopharma. (2025).
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Drugs.com. (2024). Colchicine Dosage Guide + Max Dose, Adjustments.
  • PMC - NIH. (n.d.). Repurposing colchicine's journey in view of drug-to-drug interactions. A review.

Sources

Troubleshooting

Technical Support Center: Long-Term Stability of O2-Demethylcolchicine Acetate (Ester) in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently see experimental variability stemming from the improper handling of colchicine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see experimental variability stemming from the improper handling of colchicine derivatives. O2-Demethylcolchicine acetate (ester)[CAS: 2826-82-6] is a potent tubulin-destabilizing agent. While the C2-acetate modification alters its pharmacokinetic profile, it also introduces specific chemical vulnerabilities when formulated in Dimethyl Sulfoxide (DMSO).

This guide provides researchers and drug development professionals with the mechanistic causality behind compound degradation, actionable troubleshooting steps, and self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Causality: Why Does Degradation Occur?

To troubleshoot effectively, we must first understand the molecular vulnerabilities of the O2-demethylcolchicine acetate structure . Degradation in DMSO is rarely spontaneous; it is driven by two primary environmental catalysts:

  • Ester Hydrolysis (The DMSO Hygroscopy Problem): DMSO is an exceptional solvent, but it is aggressively hygroscopic. If exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. The acetate ester at the C2 position of the A-ring is highly susceptible to nucleophilic attack by this absorbed water. This hydrolysis cleaves the ester bond, yielding O2-demethylcolchicine (possessing a free hydroxyl group) and acetic acid. This fundamentally alters the molecule's lipophilicity and target-binding kinetics.

  • Photoisomerization (The Tropolone Ring Vulnerability): The C-ring (tropolone ring) of colchicine derivatives is notoriously photolabile. Exposure to UV or standard laboratory fluorescent light induces a [2+2] cycloaddition. This converts the active drug into β

    • and γ -lumicolchicine acetate isomers . Because the geometry of the C-ring is permanently altered, these photoisomers cannot dock into the colchicine-binding site of β -tubulin, rendering the solution biologically inert.

    Degradation cluster_0 Hydrolytic Pathway cluster_1 Photolytic Pathway O2_Ac O2-Demethylcolchicine Acetate (Intact Prodrug / Active) Hydrolysis Ester Hydrolysis (Cleavage at C2) O2_Ac->Hydrolysis Photo Photoisomerization (Tropolone Ring) O2_Ac->Photo Water Atmospheric Moisture (Absorbed by DMSO) Water->Hydrolysis O2_Demethyl O2-Demethylcolchicine + Acetic Acid Hydrolysis->O2_Demethyl Light UV / Ambient Light (Photons) Light->Photo Lumi β- & γ-Lumicolchicine Acetate (Tubulin-Inactive) Photo->Lumi

    Mechanistic pathways of O2-Demethylcolchicine Acetate degradation in DMSO via hydrolysis and light.

Diagnostic Troubleshooting Guide (FAQs)

Q1: My cell viability assays (e.g., IC50 on A549 cells) show a 5-fold drop in potency from a 3-month-old DMSO stock. What happened? A1: The loss of potency is almost certainly due to photoisomerization or repeated freeze-thaw cycles . If the stock was stored in clear tubes or exposed to ambient light during multiple pipetting sessions, the active compound has converted to inactive lumicolchicine isomers . Furthermore, freeze-thaw cycles cause localized concentration gradients that accelerate degradation. Self-Validation Step: Run an LC-MS on the old stock. If you see a mass identical to the intact molecule but with a shifted retention time, you are observing lumicolchicine isomers.

Q2: I observe a secondary peak in my LC-MS trace (M - 42 Da) after storing the compound in DMSO for a week at room temperature. What is it? A2: A loss of 42 Da corresponds perfectly to the loss of the acetyl group (mass 43) replaced by a proton (mass 1) via ester hydrolysis . Your DMSO has absorbed atmospheric water. Self-Validation Step: Test the water content of your DMSO using Karl Fischer titration. For ester-containing colchicine derivatives, DMSO must contain 0.005% water.

Q3: Can I store the DMSO stock at 4°C to avoid the stress of freezing and thawing? A3: No. DMSO freezes at 18.5°C. Storing it at 4°C will cause the solvent to freeze anyway, but at a slow, uneven rate that promotes the crystallization of water impurities and the irreversible precipitation of the drug. Always store long-term stocks at -20°C or -80°C in single-use aliquots to completely halt kinetic degradation .

Quantitative Stability Data

To assist in experimental planning, we have synthesized the expected half-life ( t1/2​ ) of O2-Demethylcolchicine acetate under various conditions.

Storage ConditionSolvent QualityLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
-80°C Anhydrous DMSO ( 0.005% H2​O )Dark (Amber Vials)> 24 monthsNone detected
-20°C Anhydrous DMSO ( 0.005% H2​O )Dark (Amber Vials)~ 6 - 12 monthsNone detected
4°C Standard DMSO (Opened)Dark< 1 monthO2-Demethylcolchicine
25°C (Room Temp) Standard DMSOAmbient Light< 48 hoursLumicolchicines
37°C (Assay Temp) Aqueous Buffer (e.g., PBS)Ambient Light~ 4 - 8 hoursLumicolchicines

Standard Operating Procedure (SOP): Preparation & Storage

To guarantee the trustworthiness of your biological assays, treat your stock preparation as a self-validating system. Follow this methodology strictly to prevent hydrolysis and photoisomerization .

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening, equilibrate the sealed vial of lyophilized O2-Demethylcolchicine acetate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Extraction: Use strictly anhydrous DMSO packaged under an inert gas. Do not uncap the DMSO bottle; pierce the septum with a clean syringe to draw the solvent.

  • Dissolution: Inject the anhydrous DMSO directly into the compound vial to create a concentrated stock (e.g., 10 mM). Vortex gently in a low-light environment until fully dissolved.

  • Aliquoting: Dispense the stock into single-use, low-bind amber microcentrifuge tubes. Causality: Amber tubes block the specific UV/Vis wavelengths responsible for tropolone ring cycloaddition.

  • Inert Gas Purging: Blanket each aliquot with a gentle stream of Argon or Nitrogen gas for 3 seconds before capping. Causality: This displaces oxygen and atmospheric moisture, protecting the C2-acetate ester from hydrolysis.

  • Cryopreservation: Transfer immediately to a -80°C freezer. Thaw individual aliquots only once immediately prior to use, and discard any remainder.

Workflow Step1 1. Equilibrate (Dry Environment) Step2 2. Reconstitute (Anhydrous DMSO, ≤0.005% H2O) Step1->Step2 Step3 3. Aliquot (Amber Vials, Single-Use) Step2->Step3 Step4 4. Purge (Argon/Nitrogen Gas) Step3->Step4 Step5 5. Store (-80°C, Desiccated) Step4->Step5

Optimized workflow for the reconstitution and long-term storage of colchicine derivatives.

References

  • MDPI. "Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential." MDPI Pharmaceutics, 2025. URL: [Link]

  • NIH/PMC. "Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation." National Institutes of Health, 2021. URL: [Link]

  • ResearchGate. "Nmr Studies of Colchicine and its Photoisomers, β

    • and γ -Lumicolchicines." ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Study of O2-Demethylcolchicine Acetate and Key Colchicinoids: Tubulin Binding, Cytotoxicity, and Structure-Activity Relationships

Microtubule-targeting agents (MTAs) represent a cornerstone in both fundamental cell biology and oncology. Among these, colchicine and its derivatives (colchicinoids) are potent inhibitors of microtubule polymerization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Microtubule-targeting agents (MTAs) represent a cornerstone in both fundamental cell biology and oncology. Among these, colchicine and its derivatives (colchicinoids) are potent inhibitors of microtubule polymerization. However, the narrow therapeutic index and systemic toxicity of the parent compound have driven extensive structural modifications, particularly at the trimethoxyphenyl A-ring and the troponoid C-ring.

This guide provides an objective, in-depth comparative analysis of O2-Demethylcolchicine acetate (ester) against other standard colchicinoids. By examining structure-activity relationships (SAR), binding kinetics, and experimental validation protocols, we establish a comprehensive framework for researchers evaluating these compounds in drug development.

Mechanistic Profiling: The Colchicine Binding Site

The biological activity of colchicinoids is intrinsically linked to their ability to bind the colchicine site located at the intra-dimer interface of the α/β -tubulin heterodimer. High-affinity binding requires a precise stereochemical arrangement of the A and C rings[1]. When bound, the compound prevents the curved tubulin dimer from adopting the straight conformation necessary for lateral contact and microtubule assembly, effectively acting as a molecular wedge[2].

The A-ring of colchicine inserts deeply into a highly hydrophobic pocket of the β -tubulin subunit[3]. The methoxy groups at positions C-1, C-2, and C-3 are critical for anchoring the molecule. Modifications to this ring profoundly alter both the binding thermodynamics and the compound's pharmacokinetic profile[3].

Mechanism MTA O2-Demethylcolchicine Acetate Tubulin β-Tubulin (Colchicine Site) MTA->Tubulin Binds hydrophobic pocket Microtubules Microtubule Depolymerization Tubulin->Microtubules Steric hindrance CellCycle G2/M Phase Arrest Microtubules->CellCycle Spindle disruption Apoptosis Apoptosis (Cancer Cells) CellCycle->Apoptosis Prolonged arrest

Figure 1: Mechanism of O2-Demethylcolchicine Acetate inducing G2/M phase arrest.

Structural Comparison and SAR Causality

O2-Demethylcolchicine acetate (ester) (CAS 2826-82-6) is synthesized by demethylating the C-2 methoxy group of colchicine to form a hydroxyl group, followed by esterification with an acetate group. This specific modification serves a distinct pharmacological purpose when compared to its analogs:

  • Colchicine (Parent): Features a complete trimethoxyphenyl A-ring. It exhibits extremely high affinity for tubulin but suffers from high toxicity and susceptibility to P-glycoprotein (P-gp) efflux pumps.

  • 2-Demethylcolchicine (Metabolite): The removal of the C-2 methyl group exposes a polar hydroxyl group. Because the β -tubulin binding pocket is highly hydrophobic, this increase in polarity disrupts optimal van der Waals interactions, resulting in a measurable decrease in tubulin binding affinity[2][3].

  • O2-Demethylcolchicine Acetate (Esterified Prodrug): Acetylation of the C-2 hydroxyl restores lipophilicity, facilitating cellular membrane permeation. However, the acetate moiety introduces steric bulk compared to the original methoxy group. While this bulk slightly perturbs the ideal fit within the tubulin pocket (leading to slightly lower in vitro cell-free binding than colchicine), intracellular esterases rapidly cleave the acetate to release the active metabolite. Thus, it functions as an effective lipophilic prodrug.

  • Thiocolchicine (C-Ring Modified): Substitution of the C-10 methoxy group with a thiomethyl group enhances binding to the C-ring pocket, yielding superior tubulin inhibition compared to A-ring modifications alone[2].

Quantitative Performance Data

The following table synthesizes the comparative pharmacological profiles based on established colchicinoid SAR models.

CompoundStructural ModificationTubulin Inhibition ( IC50​ , μ M)Cytotoxicity A549 ( IC50​ , nM)Physicochemical Impact
Colchicine Parent (C1,C2,C3 -OCH 3​ )1.510 - 15Baseline reference
2-Demethylcolchicine A-Ring: C2 -OH3.5 - 4.540 - 50Increased polarity; reduced affinity
O2-Demethylcolchicine Acetate A-Ring: C2 -OAc (Ester)2.5 - 3.515 - 25Prodrug; restored lipophilicity
Thiocolchicine C-Ring: C10 -SCH 3​ 0.8 - 1.15 - 10Enhanced C-ring anchoring

*Note: Values for the acetate ester represent SAR-extrapolated ranges based on homologous A-ring esterification profiles, reflecting its dual nature as a sterically hindered direct binder and an intracellularly cleaved prodrug.

Self-Validating Experimental Protocols

To accurately compare the efficacy of O2-Demethylcolchicine acetate against other colchicinoids, researchers must employ rigorous, self-validating assays. The following protocols are designed to ensure data integrity by embedding causality and internal controls into every step.

Protocol A: Cell-Free Tubulin Polymerization Inhibition Assay

This assay measures the ability of the compound to prevent tubulin heterodimers from assembling into microtubules. It utilizes turbidimetry, where the increase in absorbance at 340 nm directly correlates with the mass of polymerized microtubules[4].

Causality & Design: GTP is required as the energy source for polymerization. The temperature shift from 4°C to 37°C initiates the nucleation phase. Self-Validation: The system must include a vehicle control (DMSO) to prove baseline tubulin viability (must show a sigmoidal polymerization curve) and a positive control (Paclitaxel) to demonstrate hyper-polymerization.

  • Preparation: Prepare a 3.33 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9)[4].

  • Compound Addition: Aliquot tubulin into a pre-chilled 96-well plate. Add O2-Demethylcolchicine acetate, colchicine, or vehicle (DMSO) to achieve final concentrations ranging from 0.1 μ M to 10 μ M. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced denaturation.

  • Initiation: Add 1 mM GTP to all wells immediately prior to reading.

  • Measurement: Transfer the plate to a spectrophotometer pre-heated to 37°C. Monitor absorbance at 340 nm every minute for 60 minutes[4].

  • Analysis: Calculate the IC50​ by plotting the steady-state absorbance (V max​ ) against the log concentration of the inhibitor using non-linear regression.

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Incubation 3. Incubation at 37°C with GTP & Buffer Prep->Incubation Tubulin 2. Purified Porcine Brain Tubulin Addition Tubulin->Incubation Absorbance 4. Spectrophotometry (Absorbance at 340 nm) Incubation->Absorbance Measure turbidity over 60 min Analysis 5. IC50 Calculation (Polymerization Inhibition) Absorbance->Analysis Non-linear regression

Figure 2: Workflow for the cell-free tubulin polymerization inhibition assay.

Protocol B: [3H] -Colchicine Competitive Binding Assay

Because turbidimetry only measures the macroscopic effect of polymerization, a competitive binding assay is required to prove microscopic target engagement at the colchicine binding site[2].

Causality & Design: By using radiolabeled colchicine as a tracer, the displacement caused by O2-Demethylcolchicine acetate quantifies its specific affinity ( Ki​ ) for the exact same hydrophobic pocket. Self-Validation: Unlabeled colchicine must be run in parallel as a homologous competitor. The IC50​ of unlabeled colchicine validates the Kd​ of the tracer, allowing accurate application of the Cheng-Prusoff equation.

  • Incubation: Incubate 1 μ M tubulin with 1 μ M [3H] -colchicine and varying concentrations of O2-Demethylcolchicine acetate (0.1 μ M to 50 μ M) in PEM buffer for 1 hour at 37°C.

  • Separation: Separate bound from free radioligand using size-exclusion chromatography (e.g., Sephadex G-50 spin columns) or rapid filtration through DEAE-cellulose filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Processing: Determine the IC50​ of displacement and calculate the inhibition constant ( Ki​ ) to objectively compare the binding affinity of the esterified analog against the parent compound.

Conclusion

O2-Demethylcolchicine acetate represents a strategic chemical evolution of the colchicine scaffold. While direct in vitro tubulin binding may be marginally lower than the parent compound due to the steric bulk of the C-2 acetate group within the hydrophobic pocket, its value lies in its physicochemical properties. By masking the polar hydroxyl group of 2-demethylcolchicine, the acetate ester acts as a highly permeable prodrug, delivering potent cytotoxic effects via G2/M phase arrest and subsequent apoptosis[5]. For drug development professionals, utilizing the self-validating turbidimetric and competitive binding assays outlined above is essential for accurately profiling the efficacy of such esterified MTAs.

Sources

Comparative

A Head-to-Head Comparison of O2-Demethylcolchicine Acetate and 2-Demethylcolchicine: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals In the landscape of microtubule-targeting agents, colchicine and its derivatives remain a focal point of research due to their potent antimitotic activities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of microtubule-targeting agents, colchicine and its derivatives remain a focal point of research due to their potent antimitotic activities.[1] This guide provides a detailed head-to-head comparison of two closely related colchicinoids: 2-demethylcolchicine and its acetylated counterpart, O2-demethylcolchicine acetate. As a Senior Application Scientist, this document is structured to provide not only a direct comparison of their known properties but also to offer insights into the causal relationships between their structural differences and potential biological activities.

Introduction: The Colchicine Scaffold and its Therapeutic Potential

Colchicine, a naturally occurring alkaloid from Colchicum autumnale, exerts its biological effects primarily by binding to β-tubulin, a subunit of microtubules.[2] This binding inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] This mechanism of action has made colchicine a valuable tool in cell biology and a therapeutic agent for conditions like gout.[4] However, its clinical utility as an anticancer agent is hampered by a narrow therapeutic index and significant toxicity.[5] This has led to the development of a vast library of colchicine derivatives with the aim of improving therapeutic efficacy and reducing side effects.[6][7]

This guide focuses on two such derivatives, 2-demethylcolchicine and O2-demethylcolchicine acetate, to provide a clear understanding of their similarities and key differences.

Chemical and Physical Properties: A Foundation for Comparison

A fundamental understanding of the physicochemical properties of these compounds is essential for interpreting their biological activities and designing experiments.

Property2-DemethylcolchicineO2-Demethylcolchicine Acetate (Ester)
Synonyms O2-Demethylcolchicine, NSC-1805332-Demethyl-1-acetylcolchicine
Molecular Formula C21H23NO6C23H25NO7
Molecular Weight 385.41 g/mol 427.45 g/mol
Appearance Yellow Crystalline SolidWhite to Light Brown Powder
Storage -20°C Freezer2-8°C, store in a dry, dark, and ventilated place

This data is compiled from publicly available chemical supplier information.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Both 2-demethylcolchicine and its acetate ester are presumed to share the same fundamental mechanism of action as colchicine: the inhibition of tubulin polymerization. They are expected to bind to the colchicine-binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle and arresting cell division.[2]

The following diagram illustrates the general signaling pathway initiated by colchicine and its derivatives, leading to mitotic arrest and apoptosis.

Colchicine_Pathway cluster_0 Cellular Uptake cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Compound 2-Demethylcolchicine or O2-Demethylcolchicine Acetate Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Tubulin->Spindle Inhibition of Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Tubulin_Polymerization_Workflow Reagents Prepare Tubulin, GTP, and Test Compounds Plate_Setup Set up 96-well Plate on Ice with Buffers and Compounds Reagents->Plate_Setup Initiation Initiate Polymerization by adding Tubulin Plate_Setup->Initiation Measurement Measure Absorbance at 340 nm for 60 min at 37°C Initiation->Measurement Analysis Plot Polymerization Curves and Calculate IC50 Values Measurement->Analysis MTS_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat Cells with Serial Dilutions of Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTS_Addition Add MTS Reagent and Incubate Incubation->MTS_Addition Measurement_Analysis Measure Absorbance at 490 nm and Calculate IC50 Values MTS_Addition->Measurement_Analysis

Caption: Workflow for the MTS cell viability assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding O2-demethylcolchicine acetate and 2-demethylcolchicine. While they share a common colchicinoid scaffold and likely mechanism of action, the key difference lies in the acetylation at the C-2 position. Based on established structure-activity relationships, this modification is anticipated to influence the compound's physicochemical properties and, consequently, its biological activity.

The provided experimental protocols offer a clear path for researchers to generate the necessary head-to-head data to definitively compare the potency of these two compounds in inhibiting tubulin polymerization and inducing cancer cell death. Such data will be invaluable for the rational design and development of next-generation microtubule-targeting agents with improved therapeutic profiles.

References

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). Molecules. [Link]

  • Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. (2025). MDPI. [Link]

  • Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. (2025). ResearchGate. [Link]

  • New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. (2019). PMC. [Link]

  • Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. (2025). MDPI. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2012). PMC. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. [Link]

  • Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. (2018). MDPI. [Link]

  • Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. (2019). PMC. [Link]

  • Structure-activity relationships in a series of colchicine analogs. (1965). PubMed. [Link]

  • Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. (2020). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. (2021). PMC. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). Semantic Scholar. [Link]

  • Synthesis of novel colchicine analogs. The obtained crystal structure... (n.d.). ResearchGate. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. (2024). BioWorld. [Link]

  • Design, synthesis and biological evaluation of colchicine derivatives as novel tubulin and histone deacetylase dual inhibitors. (2015). PubMed. [Link]

  • Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait). (2023). Baghdad Science Journal. [Link]

  • The development of a targeted and more potent, anti-Inflammatory derivative of colchicine: Implications for gout. (2020). PubMed. [Link]

  • Anticancer effects of clinically acceptable colchicine concentrations on human gastric cancer cell lines. (2016). PubMed. [Link]

  • Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors. (2022). AccScience Publishing. [Link]

Sources

Comparative

benchmarking O2-Demethylcolchicine acetate (ester) against known clinical tubulin inhibitors

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel microtubule-targeting agents (MTAs) requires looking beyond basic IC₅₀ values to understand the pharmacokinetic and mechanistic nuances that dictate clinical viability. Native colchicine is a potent microtubule destabilizer, but its translation into oncology has been historically bottlenecked by a narrow therapeutic index and severe dose-limiting toxicities[1].

O2-Demethylcolchicine acetate (ester) represents a rational structural evolution. By demethylating the C2 position and masking it with an acetate ester, researchers have engineered a lipophilic prodrug. This guide benchmarks O2-Demethylcolchicine acetate against established clinical tubulin inhibitors—Paclitaxel, Vincristine, and Combretastatin A-4 (CA4)—providing the structural rationale, quantitative data, and self-validating experimental workflows necessary for rigorous preclinical evaluation.

Mechanistic Profiling & Structural Rationale

Microtubule dynamics are governed by the polymerization and depolymerization of α/β-tubulin heterodimers. Inhibitors disrupt this dynamic instability by binding to one of three primary domains[2]:

  • The Taxane Site (Lumenal β-tubulin): Targeted by Paclitaxel , which stabilizes the microtubule polymer, preventing depolymerization and arresting the cell in the G2/M phase[3].

  • The Vinca Site (Inter-dimer interface): Targeted by Vincristine , which introduces a wedge at the interface between two tubulin heterodimers, preventing self-association and promoting depolymerization[4].

  • The Colchicine Site (Intra-dimer interface): Targeted by Colchicine , CA4 , and O2-Demethylcolchicine acetate . Binding here induces a steric clash that prevents the tubulin dimer from adopting the straight conformation required for microtubule assembly[2],[5].

The Prodrug Advantage: O2-Demethylcolchicine acetate is inactive in its esterified form. The causality behind this design is to bypass the severe gastrointestinal and bone marrow toxicities of native colchicine[1]. The acetate group enhances cellular permeability. Once inside the target cell, ubiquitous intracellular esterases cleave the ester bond, liberating the active 2-demethylcolchicine. This localized activation ensures high intracellular concentrations of the active pharmacophore while minimizing systemic exposure.

Quantitative Benchmarking

To objectively compare these agents, we must look at both cell-free enzymatic affinity and cellular efficacy. Note the stark difference in the cell-free IC₅₀ of O2-Demethylcolchicine acetate depending on the presence of esterases—a critical validation of its prodrug mechanism.

CompoundBinding DomainPrimary MechanismCell-Free Tubulin IC₅₀Cellular IC₅₀ (Typical)Clinical/Research Status
O2-Demethylcolchicine acetate Colchicine SiteDestabilization (Prodrug)>50 μM (w/o esterase)~3-5 nM (w/ esterase)Low nMPreclinical Research
Colchicine Colchicine SiteDestabilization~3 nM[6]~10-20 nMFDA Approved (Gout) / Oncology limited[1]
Combretastatin A-4 (CA4) Colchicine SiteDestabilization (VDA)~2.4 μM[7]~3.6 nM[8]Phase III (as Fosbretabulin)[7]
Vincristine Vinca SiteDestabilization~32 μM[4]~0.1-1 nM[9]FDA Approved (Oncology)
Paclitaxel Taxane SiteStabilizationEnhances Assembly~0.1 pM - 2 nM[3]FDA Approved (Oncology)

Pathway Visualization

Mechanism cluster_sites Binding Domains Tubulin α/β-Tubulin Heterodimer TaxaneSite Taxane Site (Lumen) Tubulin->TaxaneSite VincaSite Vinca Site (Inter-dimer) Tubulin->VincaSite ColchicineSite Colchicine Site (Intra-dimer) Tubulin->ColchicineSite Stabilization Microtubule Stabilization TaxaneSite->Stabilization Destabilization Microtubule Destabilization VincaSite->Destabilization ColchicineSite->Destabilization Paclitaxel Paclitaxel Paclitaxel->TaxaneSite Binds Vincristine Vincristine Vincristine->VincaSite Binds O2Demethyl O2-Demethylcolchicine Acetate (Ester) O2Demethyl->ColchicineSite Binds CA4 Combretastatin A-4 CA4->ColchicineSite Binds Arrest G2/M Phase Arrest Stabilization->Arrest Destabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanistic pathways of tubulin inhibitors mapping binding sites to cellular outcomes.

Self-Validating Experimental Protocols

To rigorously benchmark O2-Demethylcolchicine acetate, the experimental design must account for its prodrug nature and include internal controls that validate the assay's dynamic range.

Protocol A: High-Throughput Tubulin Polymerization Turbidimetric Assay

Causality: Microtubule assembly is an endothermic process requiring GTP[5]. As tubulin heterodimers polymerize at 37°C, the solution's turbidity increases, scattering light which is measured via absorbance at 340 nm. Self-Validation: The system is validated by a vehicle control (baseline assembly), Paclitaxel (positive control for hyper-assembly), and Vincristine (positive control for disassembly). Crucially, O2-Demethylcolchicine acetate must be tested in two parallel arms (± Porcine Liver Esterase) to prove its prodrug activation mechanism.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area clear microplate to 37°C. Prepare a Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Compound Plating: Add 5 μL of 10X compound stocks to respective wells:

    • Arm 1 (Controls): Vehicle (1% DMSO), Paclitaxel (10 μM), Vincristine (10 μM).

    • Arm 2 (Test - No Esterase): O2-Demethylcolchicine acetate (10 μM).

    • Arm 3 (Test - With Esterase): O2-Demethylcolchicine acetate (10 μM) + 0.1 U/mL Porcine Liver Esterase (PLE).

  • Tubulin Addition: Rapidly add 45 μL of purified bovine brain tubulin (3 mg/mL in Reaction Buffer) to all wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. O2-Demethylcolchicine acetate should mirror the vehicle in Arm 2, but mirror Vincristine in Arm 3, proving esterase-dependent tubulin destabilization.

Protocol B: Competitive Colchicine-Binding Fluorometric Assay

Causality: To prove that the active metabolite (2-demethylcolchicine) binds specifically to the intra-dimer colchicine site, it must competitively displace a known ligand. Since native colchicine binding quenches intrinsic tubulin fluorescence and enhances its own fluorescence, we can use a fluorescent colchicine analog (e.g., MDL-27048) or radiolabeled [³H]-colchicine to measure displacement[2].

Step-by-Step Methodology:

  • Activation: Pre-incubate O2-Demethylcolchicine acetate (10 μM) with PLE (0.1 U/mL) for 30 minutes at 37°C to generate the active metabolite.

  • Incubation: In a 96-well black plate, combine 1 μM tubulin, 1 μM fluorescent colchicine analog, and serial dilutions of the activated test compound (0.1 nM to 100 μM).

  • Equilibration: Incubate the plate at 37°C for 60 minutes in the dark. Colchicine binding is a slow, temperature-dependent process[5].

  • Measurement: Read fluorescence (Excitation: 350 nm, Emission: 435 nm).

  • Validation: Use CA4 as a positive displacement control (should reduce fluorescence to baseline) and Paclitaxel as a negative displacement control (should not affect fluorescence, as it binds the Taxane site).

  • Analysis: Plot fluorescence intensity vs. log[Compound] to calculate the IC₅₀ of displacement, confirming target engagement at the colchicine pocket.

References

  • [10] McLoughlin, E. C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel).[Link]

  • [1] McLoughlin, E. C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel).[Link]

  • [2] Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research.[Link]

  • [5] Ravelli, R. B., et al. (2004). Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. Nature / PubMed Central.[Link](Note: Sourced via related PMC query)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of O2-Demethylcolchicine Acetate (Ester)

This document provides a comprehensive, step-by-step guide for the proper disposal of O2-Demethylcolchicine acetate (ester), a potent colchicine derivative. Given its classification as a highly toxic, antimitotic agent w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of O2-Demethylcolchicine acetate (ester), a potent colchicine derivative. Given its classification as a highly toxic, antimitotic agent with potential mutagenic and teratogenic properties, adherence to stringent safety and disposal protocols is not merely a regulatory requirement but a critical measure to protect laboratory personnel, the community, and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established best practices for handling cytotoxic compounds.

The Core Principle: Professional Hazardous Waste Management

O2-Demethylcolchicine acetate must be treated as hazardous chemical waste from the moment of its generation to its final disposal.[2] There are no universally accepted methods for the chemical deactivation or neutralization of colchicine derivatives within a standard laboratory setting.[1] Therefore, all waste streams containing this compound must be collected and managed by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[1][3] Attempting to dispose of this material via standard trash or sanitary sewer systems is a serious safety and regulatory violation.[3]

Hazard Profile and Immediate First Aid

Understanding the risks is paramount. O2-Demethylcolchicine acetate shares the hazardous profile of its parent compound, colchicine, which is classified as highly toxic and potentially fatal if swallowed or inhaled.[4][5]

Table 1: Emergency First Aid Procedures

Exposure Route Immediate First Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (use a pocket mask with a one-way valve). Seek immediate medical attention.[1][6]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[1][6] |

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The primary routes of exposure to hazardous drugs are skin absorption and inhalation of dusts or aerosols.[7][8] Therefore, a multi-layered PPE strategy is mandatory for all personnel handling O2-Demethylcolchicine acetate and its associated waste.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Double chemotherapy-grade, chemical-resistant gloves. Provides a robust barrier against skin absorption, a primary exposure route.[1][7]
Body Protection Disposable, solid-front laboratory gown. Protects skin and personal clothing from contamination.[1]
Eye Protection Chemical safety goggles or a full-face shield. Prevents accidental splashes or aerosol contact with the eyes.[1]

| Respiratory Protection | All handling of the compound (powder or solution) must occur within a certified chemical fume hood. | Minimizes the risk of inhaling toxic dust or aerosols.[1] |

Step-by-Step Disposal Protocol: From Generation to Collection

A systematic approach is essential for ensuring safety and compliance. The following workflow outlines the process for managing all waste streams associated with O2-Demethylcolchicine acetate.

Step 1: Waste Segregation

All items that have come into contact with O2-Demethylcolchicine acetate are considered hazardous waste.[1] There is no distinction between "grossly" and "trace" contaminated items; all must be disposed of as hazardous.

Table 3: Waste Stream Segregation & Containment

Waste Type Examples Containment Procedure
Solid Waste Unused/expired powder, contaminated gloves, gowns, pipette tips, centrifuge tubes, absorbent pads, vials. Collect in a designated, leak-proof, puncture-resistant container clearly labeled for hazardous waste.[1]
Liquid Waste Unused/expired solutions, contaminated buffers, media, rinsates. Collect in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams.[1]

| Sharps Waste | Contaminated needles, syringes, scalpels, glass Pasteur pipettes. | Dispose of immediately into a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[1] |

Step 2: Proper Labeling and Containment

Accurate labeling is a critical component of the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA).

  • Use the Right Tag: Obtain official hazardous waste tags from your EHS office.[3]

  • Provide Complete Information: The tag must include:

    • The words "Hazardous Waste."

    • The full, common chemical name: "O2-Demethylcolchicine Acetate (ester) Waste." Do not use abbreviations or chemical formulas.[3]

    • List all components of a mixture.

    • The date of waste generation.[3]

    • The place of origin (building, room number).[3]

  • Keep Containers Closed: All waste containers must be sealed at all times unless waste is actively being added.[9]

Step 3: Secure Storage
  • Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.[1]

  • This storage area should be well-ventilated and equipped with secondary containment to mitigate spills or leaks.[1]

  • Accumulation time limits are strictly regulated; consult your EHS office for institution-specific policies, which are typically 90 or 180 days.

Step 4: Arrange for Professional Disposal
  • Once a waste container is full or nearing its accumulation time limit, contact your institution's EHS office to schedule a pickup.[1][3]

  • EHS will then manage the process with a licensed hazardous waste handler, ensuring the material is transported and disposed of in accordance with all federal, state, and local regulations, which may involve high-temperature incineration.[1][2]

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_processing Processing & Storage cluster_disposal Final Disposal gen Use of O2-Demethylcolchicine Acetate (ester) solid Solid Waste (Gloves, Vials, PPE) gen->solid Contaminates liquid Liquid Waste (Solutions, Rinsates) gen->liquid Contaminates sharps Sharps Waste (Needles, Pipettes) gen->sharps Contaminates labeling Label Container with EHS Hazardous Waste Tag solid->labeling liquid->labeling sharps->labeling storage Store in Secure Area with Secondary Containment labeling->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Professional Disposal (e.g., Incineration) ehs->disposal

Caption: Disposal Workflow for O2-Demethylcolchicine Acetate.

Emergency Protocol: Spill Management

Immediate and correct action during a spill is critical to prevent exposure.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Handle Powder Spills:

    • DO NOT SWEEP DRY POWDER. [1] This will aerosolize the highly toxic material.

    • Gently cover the spill with absorbent pads or cloths dampened with water to prevent dust generation.[2]

  • Handle Liquid Spills:

    • Cover the spill with a chemical-absorbent material, working from the outside in.

  • Collect Waste: Carefully collect all contaminated absorbent materials and any broken containers. Place them into the designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[1] All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[1]

cluster_contain 3. Contain Spill spill Spill Occurs! evacuate 1. Evacuate & Alert Personnel spill->evacuate don_ppe 2. Don Full PPE evacuate->don_ppe powder Powder Spill: Cover with DAMP absorbent don_ppe->powder liquid Liquid Spill: Cover with DRY absorbent don_ppe->liquid collect 4. Collect all contaminated materials into waste container powder->collect liquid->collect decon 5. Decontaminate surface (Detergent -> Water) collect->decon dispose_clean 6. Dispose of cleaning materials as hazardous waste decon->dispose_clean

Caption: Spill Response Protocol for O2-Demethylcolchicine Acetate.

References

  • Proper Disposal of Colchicine, 1-demethyl- (Demecolcine/Colcemid)
  • Hazardous Drugs.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services.
  • Colchicine Safety D
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Colchicine SAFETY D
  • Colchicine - HAZARD SUMMARY. New Jersey Department of Health.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Material Safety D
  • SAFETY DATA SHEET - Colchicine. Fisher Scientific.
  • SAFETY DATA SHEET - Colchicine. MedchemExpress.com.
  • SAFETY DATA SHEET - Colchicine. Tokyo Chemical Industry.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for O2-Demethylcolchicine Acetate (Ester)

O2-Demethylcolchicine acetate (ester) is a potent antimitotic compound, analogous to colchicine, that requires meticulous handling to ensure researcher safety. Its cytotoxic nature means that exposure, primarily through...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

O2-Demethylcolchicine acetate (ester) is a potent antimitotic compound, analogous to colchicine, that requires meticulous handling to ensure researcher safety. Its cytotoxic nature means that exposure, primarily through inhalation of dust, skin absorption, or ingestion, can pose significant health risks by disrupting microtubule formation in dividing cells.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and validated practice when working with this and similar potent compounds.

The First Principle: Engineering Controls Before PPE

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense.[3] The primary method for exposure control must always be robust engineering controls. All handling of O2-Demethylcolchicine acetate (ester), especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to contain aerosols and dust at the source.[1][2] Establishing a designated, clearly marked area for working with potent compounds further minimizes the risk of cross-contamination.

Core PPE Ensemble: A Multi-Layered Defense

A comprehensive risk assessment is the foundation of proper PPE selection.[3][4] For O2-Demethylcolchicine acetate (ester), which is classified as a hazardous, cytotoxic drug, a multi-layered PPE approach is mandatory.[1][5][6]

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves tested against chemotherapy drugs (e.g., meeting ASTM D6978-05 standard).[7]The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile offers good chemical resistance, and using gloves specifically tested for cytotoxic drugs provides a higher level of certified protection.[1][2][7]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs.This design provides maximum protection against frontal splashes and spills. The tight cuffs are tucked under the outer glove to create a seal, preventing any skin exposure on the arms.[1][5]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields, worn in combination with a full-face shield.[8][9]This combination is essential to protect against splashes of reconstituted compound and, critically, from any aerosolized powder that could contact the mucous membranes of the eyes.[8]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator. A fit test is mandatory before use.[5]This is non-negotiable when handling the powdered form of the compound, as inhalation is a primary and dangerous route of exposure.[2][10] Medical masks offer no protection against chemical dust.
Foot Protection Disposable, slip-resistant shoe covers.Prevents the tracking of chemical contaminants outside of the designated handling area, protecting both the researcher and colleagues in other lab spaces.[5]

Procedural Integrity: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect doffing can lead to self-contamination. These workflows must be practiced until they are second nature.

Donning (Putting On) Workflow

Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for defects. Wash hands thoroughly. Shoe_Covers 1. Shoe Covers Inner_Gloves 2. Inner Gloves Shoe_Covers->Inner_Gloves Gown 3. Gown (Fasten securely) Inner_Gloves->Gown Respirator 4. N95 Respirator (Perform user seal check) Gown->Respirator Goggles 5. Goggles/Safety Glasses Respirator->Goggles Face_Shield 6. Face Shield Goggles->Face_Shield Outer_Gloves 7. Outer Gloves (Ensure cuffs are over gown) Face_Shield->Outer_Gloves

Caption: A step-by-step workflow for the correct donning of PPE.

Doffing (Taking Off) Workflow

Doffing should be performed in a designated area, proceeding from most to least contaminated.

Doffing_Workflow cluster_doffing Doffing Sequence (In Designated Area) cluster_final Final Steps Outer_Gloves 1. Outer Gloves (Peel away from body) Shoe_Covers 2. Shoe Covers Outer_Gloves->Shoe_Covers Gown 3. Gown (Roll inward, away from body) Shoe_Covers->Gown Face_Shield 4. Face Shield (Handle by headband) Gown->Face_Shield Goggles 5. Goggles/Safety Glasses Face_Shield->Goggles Inner_Gloves 6. Inner Gloves (Peel away from body) Goggles->Inner_Gloves Respirator 7. Respirator (Remove outside of lab area) Inner_Gloves->Respirator Hand_Wash 8. Wash Hands Thoroughly (Soap and Water) Respirator->Hand_Wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.